N,2-Diphenylacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15072. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPIASPTMDEDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280002 | |
| Record name | N,2-Diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-06-7 | |
| Record name | 621-06-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,2-Diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,2-Diphenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N,2-Diphenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,2-diphenylacetamide, including its chemical identity, structure, physicochemical properties, a detailed synthesis protocol, and a review of the known biological activities of structurally related compounds. Due to the limited publicly available data on the specific biological functions of this compound, this document also explores the therapeutic potential of the broader diphenylacetamide scaffold, offering context for future research and drug discovery initiatives.
IUPAC Nomenclature and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. Its chemical structure consists of an acetamide backbone with two phenyl substituents: one attached to the nitrogen atom and the other to the alpha-carbon of the acetyl group.
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and computed properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO | [1] |
| Molecular Weight | 211.26 g/mol | [1] |
| CAS Number | 621-06-7 | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 118 °C | |
| Boiling Point | 422.7 ± 24.0 °C (Predicted) | |
| Density | 1.153 ± 0.06 g/cm³ (Predicted) |
Table 2: Spectroscopic Data References for this compound
| Spectroscopic Data | Source |
| ¹H NMR | PubChem[1] |
| ¹³C NMR | PubChem[1] |
| IR Spectroscopy | PubChem[1] |
| Mass Spectrometry | PubChem[1] |
Experimental Protocols
Synthesis of this compound
The following protocol for the synthesis of this compound is based on the reaction of 2-phenylacetic acid and aniline, as described in the literature[2].
Materials:
-
2-phenylacetic acid (1.0 mmol)
-
Aniline (1.0 mmol)
-
Iron(III) chloride (FeCl₃, 20 mol%)
-
Acetic acid (AcOH, 0.5 eq.)
-
Toluene
-
Ethyl acetate (EtOAc)
-
5% Sodium carbonate (Na₂CO₃) solution
-
Dilute Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-phenylacetic acid (1.0 mmol) in 6 mL of toluene, add 20 mol% FeCl₃ and 0.5 eq. of AcOH.
-
Stir the reaction mixture at 50°C for 10–15 minutes.
-
Slowly add a solution of aniline (1.0 mmol) in 4 mL of toluene to the reaction mixture.
-
Reflux the mixture at 75°C overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and evaporate the filtrate under reduced pressure.
-
Extract the crude product into 15 mL of EtOAc.
-
Wash the organic layer sequentially with 5 mL of 5% Na₂CO₃, 5 mL of dilute HCl, two 5 mL portions of water, and 5 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate EtOAc/hexane solvent system.
-
Recrystallize the purified product from EtOAc to obtain yellow-colored crystals.
References
An In-depth Technical Guide to N,2-Diphenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,2-Diphenylacetamide, a key chemical intermediate with applications in synthetic chemistry and potential relevance in drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies, presenting the information in a structured format for ease of reference by professionals in the field.
Chemical Identity and Synonyms
This compound is an organic compound belonging to the amide class. Its unique structure, featuring two phenyl groups, makes it a valuable scaffold for further chemical modifications.
| Identifier | Value |
| CAS Number | 621-06-7[1][2] |
| Molecular Formula | C14H13NO[1][2][3] |
| Molecular Weight | 211.26 g/mol [1][2][3] |
| IUPAC Name | This compound[3] |
| InChI Key | KYPIASPTMDEDQB-UHFFFAOYSA-N[3] |
| SMILES | O=C(CC1=CC=CC=C1)NC2=CC=CC=C2[1] |
| MDL Number | MFCD00086905[1][4] |
Common Synonyms:
-
2,N-Diphenylacetamide[2]
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Melting Point | 118 °C[2][5][6] | Experimental |
| Boiling Point | 422.7 ± 24.0 °C[2][5][6] | Predicted |
| Density | 1.153 ± 0.06 g/cm³[2][5][6] | Predicted |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly)[5][6] | Experimental |
| Appearance | Solid, Needles from EtOH (aq) or pet ether[5][6] | Experimental |
| pKa | 15.00 ± 0.70[5][6] | Predicted |
| Storage Temperature | Room Temperature, Sealed in dry conditions[2][5][6] | - |
Experimental Protocols
A documented method for the synthesis of this compound involves the reaction of 2-phenylacetic acid with aniline in the presence of a catalyst.[7]
Materials:
-
2-phenylacetic acid (1.0 mmol)
-
Aniline (1.0 mmol)
-
Toluene (10 mL total)
-
Iron(III) chloride (FeCl3, 20 mol%)
-
Acetic acid (AcOH, 0.5 eq.)
-
5% Sodium carbonate (Na2CO3) solution
-
Dilute Hydrochloric acid (HCl)
-
Water
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-phenylacetic acid (1.0 mmol) in toluene (6 mL), add 20 mol% FeCl3 and 0.5 eq. of AcOH.[7]
-
Stir the reaction mixture at 50°C for 10–15 minutes.[7]
-
Slowly add a solution of aniline (1.0 mmol) in toluene (4 mL) to the reaction mixture.[7]
-
Reflux the reaction mixture at 75°C overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, filter the reaction mixture and evaporate the filtrate under reduced pressure.[7]
-
Extract the crude product into EtOAc (15 mL).[7]
-
Wash the organic layer sequentially with 5% Na2CO3 (5 mL), dilute HCl (5 mL), water (2 x 5 mL), and brine (5 mL).[7]
-
Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent in vacuo.[7]
-
Purify the crude product by silica gel column chromatography using an EtOAc/hexane solvent system.[7]
-
For crystallization, dissolve the purified product in EtOAc, warm the solution, and then allow it to cool to room temperature to obtain yellow-colored crystals.[7]
Caption: Workflow for the synthesis and purification of this compound.
Applications in Drug Development
While this compound itself is primarily an intermediate, its structural core is found in various derivatives that have been investigated for their pharmacological potential. This highlights the importance of the this compound scaffold in medicinal chemistry.
-
Antimicrobial and Antifungal Agents: Derivatives of diphenylamine, a related structural class, have been synthesized and shown to possess antimicrobial and antifungal properties.[8] For instance, 2-hydrazinyl-N,N-diphenylacetamide, derived from the chloroacetylation of diphenylamine, served as a precursor for compounds with significant antimicrobial activity.[8]
-
Analgesic Activity: Novel derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and evaluated for their analgesic activity.[9] These studies suggest a potential mechanism of action involving the inhibition of cyclo-oxygenase (COX) enzymes.[9][10] The structure-activity relationship studies indicate that specific substitutions on the phenyl rings are crucial for potency.[10]
-
Anticancer Agents: Phenylacetamide derivatives have been explored as potential anticancer agents.[11] Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated cytotoxic effects against various cancer cell lines.[11]
-
Synthetic Intermediate: this compound serves as an intermediate in the synthesis of more complex molecules. For example, it is an intermediate in the synthesis of 2,2'',3,3'',4,4'',5,5'',6-Nonabromobiphenyl, a polybrominated biphenyl compound.[5]
Caption: Drug discovery workflow using the this compound scaffold.
Analytical Methodologies
The accurate analysis of this compound is essential for quality control and research purposes. While specific validated methods for this compound are not extensively published, standard analytical techniques for similar small organic molecules can be readily adapted.
Typical Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Suitable for quantification and purity assessment. A reverse-phase column (e.g., C18) with a UV detector would be a standard starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the compound, especially in complex mixtures, provided it is sufficiently volatile and thermally stable.[12]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers the highest sensitivity and selectivity for trace-level quantification, particularly in biological matrices.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation and confirmation.[3]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the amide C=O and N-H bonds.[3]
The following represents a generalized workflow for the analytical characterization and quantification of this compound.
Caption: General workflow for the analytical characterization of this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 621-06-7 CAS MSDS (2,N-DIPHENYLACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C14H13NO | CID 225533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. keyorganics.net [keyorganics.net]
- 5. 2,N-DIPHENYLACETAMIDE | 621-06-7 [chemicalbook.com]
- 6. 2,N-DIPHENYLACETAMIDE CAS#: 621-06-7 [m.chemicalbook.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Physical and chemical properties of N,2-Diphenylacetamide
This technical guide provides a comprehensive overview of the core physical and chemical properties of N,2-Diphenylacetamide. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant workflows and potential biological pathways.
Chemical and Physical Properties
This compound, with the chemical formula C₁₄H₁₃NO, is a solid organic compound.[1] The key physical and chemical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₃NO | [1] |
| Molecular Weight | 211.26 g/mol | [1] |
| Appearance | Solid, Needles from EtOH (aq) or pet ether | [1] |
| Melting Point | 118 °C | [1] |
| Boiling Point | 422.7±24.0 °C (Predicted) | [1] |
| Density | 1.153±0.06 g/cm³ (Predicted) | [1] |
| pKa | 15.00±0.70 (Predicted) | [1] |
Solubility
| Solvent | Solubility | Source(s) |
| Chloroform | Slightly soluble | [1] |
| Ethyl Acetate | Slightly soluble | [1] |
Spectral Data
Comprehensive spectral data is crucial for the identification and characterization of this compound.
NMR Spectroscopy
| ¹H NMR | ¹³C NMR |
| The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the two phenyl rings, the methylene protons of the acetyl group, and the amide proton. | The carbon NMR spectrum would display signals for the carbonyl carbon, the methylene carbon, and the carbons of the two distinct phenyl rings. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for the following functional groups:
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch (Amide) | 3500-3100 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C=O Stretch (Amide) | 1700-1630 |
| C=C Stretch (Aromatic) | 1600-1450 |
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the phenylacetyl and aniline moieties. A study on the collision-induced dissociation of deprotonated N,2-diphenylacetamides revealed characteristic fragment ions including the benzyl anion and the aniline anion.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2-phenylacetic acid with aniline.[1]
Materials:
-
2-phenylacetic acid (1.0 mmol)
-
Aniline (1.0 mmol)
-
Toluene (10 mL)
-
FeCl₃ (20 mol%)
-
Acetic Acid (0.5 eq.)
-
Ethyl Acetate (EtOAc)
-
5% Na₂CO₃ solution
-
Dilute HCl
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-phenylacetic acid (1.0 mmol) in toluene (6 mL), add 20 mol% FeCl₃ and 0.5 eq. of acetic acid.
-
Stir the reaction mixture at 50°C for 10–15 minutes.
-
Slowly add a solution of aniline (1.0 mmol) in toluene (4 mL) to the reaction mixture.
-
Reflux the reaction mixture at 75°C overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and evaporate the filtrate under reduced pressure.
-
Extract the crude product into EtOAc (15 mL).
-
Wash the organic layer sequentially with 5% Na₂CO₃ (5 mL), dilute HCl (5 mL), water (2 x 5 mL), and brine (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., EtOAc/hexane).
-
The purified product can be further recrystallized from a suitable solvent like aqueous ethanol to obtain crystalline this compound.[1]
X-ray Crystallography
Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation from a solution in a suitable solvent.[1]
Data Collection and Structure Refinement:
-
Instrument: Bruker SMART APEX II CCD X-ray diffractometer
-
Radiation: Graphite monochromatized Mo-Kα radiation (λ = 0.71073 Å)
-
Structure Solution: Direct methods using programs like SHELXL.
-
Refinement: Full-matrix least-squares procedures on F².
Biological Activity and Signaling Pathways
There is limited specific information on the biological activity of this compound in the public domain. However, the broader class of N-phenylacetamide derivatives has been reported to exhibit a range of biological activities, including analgesic, anticonvulsant, and anticancer properties.
It is important to note that this compound is an intermediate in the synthesis of certain polybrominated biphenyls, which are known to have toxic effects.
Potential Biological Activities (Based on Related Compounds)
-
Analgesic Activity: Some derivatives of 2-chloro-N,N-diphenylacetamide have shown analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.
-
Anticancer Activity: Phenylacetamide derivatives have been investigated as potential anticancer agents.
Hypothetical Signaling Pathway: COX Inhibition
Based on the analgesic activity of related compounds, a hypothetical mechanism of action for this compound could involve the inhibition of the cyclooxygenase (COX) pathway, which is a key pathway in pain and inflammation.
Experimental and Logical Workflows
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
References
Crystal Structure Analysis of N,2-Diphenylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of N,2-Diphenylacetamide. The information contained herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and materials science. This document details the crystallographic data, experimental protocols for synthesis and structure determination, and a logical workflow for the characterization of this compound.
Introduction
This compound (C₁₄H₁₃NO) is an organic compound belonging to the acetamide class. The determination of its crystal structure provides crucial insights into the three-dimensional arrangement of its atoms, which is fundamental for understanding its physicochemical properties and potential biological activity. This guide summarizes the key findings from the structural analysis of this compound.
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pna2₁. A summary of the crystal data and structure refinement parameters is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound [1]
| Parameter | Value |
| Empirical formula | C₂₈H₂₆N₂O₂ |
| Formula weight | 422.51 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | Pna2₁ |
| Unit cell dimensions | |
| a | 9.1034(5) Å |
| b | 10.552(6) Å |
| c | 11.769(8) Å |
| α, β, γ | 90° |
| Volume | 1129.5(12) ų |
| Z | 4 |
| Data collection | |
| Diffractometer | Bruker SMART APEX II CCD |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Final R indices [I>2σ(I)] | R₁ = 0.0609, wR₂ = 0.1505 |
Experimental Protocols
Synthesis of this compound[1]
The synthesis of this compound was achieved through the reaction of 2-phenylacetic acid and aniline in the presence of a catalyst.
Materials:
-
2-phenylacetic acid (1.0 mmol)
-
Aniline (1.0 mmol)
-
Toluene (10 mL)
-
FeCl₃ (20 mol%)
-
Acetic acid (0.5 eq.)
-
Ethyl acetate (EtOAc)
-
5% Na₂CO₃ solution
-
Dilute HCl
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
A solution of 2-phenylacetic acid (1.0 mmol) in toluene (6 mL) was prepared.
-
20 mol% FeCl₃ and 0.5 eq. of acetic acid were added to the solution, and the mixture was stirred at 50°C for 10–15 minutes.
-
A solution of aniline (1.0 mmol) in toluene (4 mL) was added slowly to the reaction mixture.
-
The reaction mixture was refluxed at 75°C overnight, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture was filtered, and the filtrate was evaporated under reduced pressure.
-
The crude product was extracted with EtOAc (15 mL).
-
The organic layer was washed sequentially with 5% Na₂CO₃ (5 mL), dilute HCl (5 mL), water (2 x 5 mL), and brine (5 mL).
-
The organic layer was dried over anhydrous Na₂SO₄, and the solvent was evaporated in a vacuum.
-
The crude product was purified by silica gel column chromatography (EtOAc/hexane).
Crystallization[1]
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation method.
Procedure:
-
The purified this compound was dissolved in ethyl acetate.
-
The solution was warmed gently to ensure complete dissolution.
-
The solution was left undisturbed at room temperature, allowing for the slow evaporation of the solvent.
-
Yellow colored crystals of this compound were formed.
X-ray Structure Determination[1]
The crystal structure was determined using single-crystal X-ray diffraction.
Instrumentation:
-
Bruker SMART APEX II CCD Diffractometer
-
Graphite monochromatized Mo-Kα radiation (λ = 0.71073 Å)
Procedure:
-
A suitable single crystal was mounted on the diffractometer.
-
Three-dimensional intensity data were collected at a temperature of 296(2) K.
-
The structure was solved by direct methods using the SHELXL programs.[1]
-
The structure was refined on F² by full-matrix least-squares procedures.[1]
-
All non-hydrogen atoms were refined using isotropic and later anisotropic thermal parameters.[1]
-
Hydrogen atoms were included in the structure factor calculation at idealized positions using a riding model and were not refined.[1]
Workflow Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and structural analysis of this compound.
Biological Activity Context
While this guide focuses on the crystal structure of this compound, it is worth noting that derivatives of diphenylacetamide have been investigated for a range of pharmacological activities, including analgesic, anticonvulsant, and antimicrobial effects.[2][3][4][5] The precise three-dimensional structure elucidated here is critical for any future structure-activity relationship (SAR) studies and in silico drug design efforts targeting this chemical scaffold. No specific signaling pathways for this compound have been reported in the reviewed literature.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
N,2-Diphenylacetamide molecular formula and weight
Audience: Researchers, scientists, and drug development professionals.
**Abstract
This document provides core physicochemical properties of N,2-Diphenylacetamide, a chemical compound of interest in various research and development settings. The primary focus is the presentation of its molecular formula and molecular weight, derived from established chemical databases. This guide is intended to serve as a quick reference for laboratory and development professionals.
Chemical Identity and Properties
This compound is an amide derivative. Its fundamental molecular properties are essential for a wide range of applications, including stoichiometric calculations, analytical method development, and interpretation of experimental results.
The key molecular identifiers for this compound are summarized below. This data is computationally derived and widely cited in chemical literature and databases.
| Property | Value | Citations |
| Molecular Formula | C₁₄H₁₃NO | [1][2][3][4] |
| Molecular Weight | 211.26 g/mol | [1][3] |
| Alternate Weight | 211.263 g/mol | [2] |
Experimental Protocols
The determination of the molecular formula and weight for a known compound like this compound is typically not achieved through novel experimentation but is rather confirmed using standard analytical techniques and referenced from established chemical databases.
-
Mass Spectrometry: Confirms the mass-to-charge ratio, which directly corresponds to the molecular weight.
-
Elemental Analysis: Determines the empirical formula by measuring the percentage composition of each element (Carbon, Hydrogen, Nitrogen, Oxygen).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information that validates the arrangement of atoms consistent with the molecular formula.
Detailed protocols for these standard analytical techniques are widely available and are not specific to this compound. The data presented in this document is based on aggregated, pre-existing data from resources such as PubChem.[1]
Logical Data Representation
To visually represent the relationship between the compound's name and its fundamental properties, the following diagram is provided.
Caption: Logical flow from chemical name to its core properties.
References
A Technical Guide to the Biological Activities of Diphenylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The diphenylacetamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the current research on diphenylacetamide derivatives, focusing on their potential as anticancer, anticonvulsant, antimicrobial, and anti-inflammatory agents. This document details the experimental protocols used to evaluate these activities, presents quantitative data in a comparative format, and visualizes key mechanisms and workflows.
Anticancer Activity
Diphenylacetamide derivatives have emerged as a promising class of compounds in oncology research, exhibiting cytotoxic and pro-apoptotic effects across various cancer cell lines.
Quantitative Data Summary
The anticancer efficacy of various diphenylacetamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-phenylacetamides | 2b (with o-nitro moiety) | PC3 (Prostate Carcinoma) | 52 | [1] |
| 2c (with p-nitro moiety) | PC3 (Prostate Carcinoma) | 80 | [1] | |
| 2c (with p-nitro moiety) | MCF-7 (Breast Cancer) | 100 | [1] | |
| Phenylacetamide Derivatives | 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [2][3] |
| 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [2][3] | |
| 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | [2][3] | |
| 3j (with p-nitro moiety) | MDA-MB-468 (Breast Cancer) | 0.76 ± 0.09 | [2] |
Mechanism of Action: Induction of Apoptosis
Several studies suggest that the primary anticancer mechanism of diphenylacetamide derivatives is the induction of apoptosis, or programmed cell death.[2][3][4] This is often mediated through the intrinsic and extrinsic pathways, involving the regulation of pro-apoptotic and anti-apoptotic proteins.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours at 37°C.
-
Treatment: Expose the cells to various concentrations of the diphenylacetamide derivatives and a vehicle control. Incubate for a further 24-48 hours.
-
MTT Addition: Add 10-50 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[8]
Anticonvulsant Activity
Diphenylacetamide derivatives have shown significant potential in preclinical models of epilepsy, suggesting their utility as novel anticonvulsant agents.
Quantitative Data Summary
The anticonvulsant activity is often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with efficacy reported as the median effective dose (ED50).
| Compound Class | Derivative | Animal Model | Test | ED50 (mg/kg) | Reference |
| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamides | 30 | Mouse | MES | 45.6 | [9] |
| 30 | Mouse | 6 Hz (32 mA) | 39.5 | [9] | |
| 3,3-Diphenyl-propionamides | 3q | Mouse | MES | 31.64 | [10] |
| 3q | Mouse | scPTZ | 75.41 | [10] | |
| 3q | Mouse | 6 Hz (32 mA) | 38.15 | [10] |
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
A primary mechanism of action for many anticonvulsant drugs is the blockade of voltage-gated sodium channels.[11][12] By stabilizing the inactivated state of these channels, diphenylacetamide derivatives can limit the repetitive firing of neurons that is characteristic of seizures.[13]
Experimental Protocols
This model is predictive of efficacy against generalized tonic-clonic seizures.[1]
Procedure:
-
Animal Preparation: Use mice (25-30 g) or rats (200-250 g).[14] Administer the test compound intraperitoneally (i.p.) or orally at various doses.
-
Electroshock Application: At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via corneal or auricular electrodes.[1][15]
-
Observation: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[1] Animals not exhibiting this response are considered protected.
This test is a model for absence and myoclonic seizures.[16][17]
Procedure:
-
Animal Preparation: Administer the test compound to mice at various doses.
-
Chemoconvulsant Injection: At the time of peak drug effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) subcutaneously.[18]
-
Observation: Observe the animals for 30 minutes for the presence or absence of clonic seizures lasting for at least 3-5 seconds.[18] Protection is defined as the absence of these seizures.
Antimicrobial Activity
Certain diphenylacetamide derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.
Quantitative Data Summary
Antimicrobial activity is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated diphenylamine chalcones (A1, A2, A4) | Bacterial strains | 25-250 | [19] |
| Fluorinated diphenylamine chalcones (A1, A4, A7) | Fungal strains | 250-1000 | [19] |
| N-phenylacetamide derivative (A1) | Xanthomonas oryzae pv. Oryzae | EC50 = 156.7 µM | [20] |
| N-phenylacetamide derivative (A23) | Meloidogyne incognita | 100% mortality at 500 µg/mL | [20] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC can be determined using broth dilution or agar dilution methods.[10][21]
Broth Microdilution Method:
-
Preparation of Dilutions: Prepare a serial two-fold dilution of the diphenylacetamide derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with a standardized bacterial suspension (typically ~5 x 10^5 CFU/mL).[21]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Altered Sodium Channels Underlie Anticonvulsant Drug Insensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 17. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 20. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. microbe-investigations.com [microbe-investigations.com]
The N,2-Diphenylacetamide Scaffold: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The N,2-diphenylacetamide core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active compounds. Its synthetic tractability and the ability to readily modify its physicochemical properties through substitution on its phenyl rings have made it an attractive starting point for the discovery of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, multifaceted biological activities, structure-activity relationships, and detailed experimental protocols to facilitate further research and development.
Synthesis of the this compound Scaffold
The synthesis of this compound and its derivatives is typically achieved through a direct and robust amidation reaction. A common and effective method involves the coupling of 2-phenylacetic acid with an aniline derivative.
General Synthesis Protocol
A frequently employed synthetic route involves the reaction of 2-phenylacetic acid with aniline in the presence of a catalyst, such as ferric chloride, and an acid, like acetic acid, in a suitable solvent like toluene. The reaction mixture is heated to drive the condensation reaction, and the resulting product can be purified using standard chromatographic techniques.[1]
Detailed Protocol:
-
To a solution of 2-phenylacetic acid (1.0 mmol) in toluene (6 mL), add 20 mol% of ferric chloride (FeCl₃) and 0.5 equivalents of acetic acid (AcOH).
-
Stir the reaction mixture at 50°C for 10–15 minutes.
-
Slowly add a solution of aniline (1.0 mmol) in toluene (4 mL) to the reaction mixture.
-
Reflux the mixture at 75°C overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Extract the crude product with ethyl acetate (15 mL).
-
Wash the organic layer sequentially with 5% sodium carbonate (Na₂CO₃) solution (5 mL), dilute hydrochloric acid (HCl) (5 mL), water (2 x 5 mL), and brine (5 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound.[1]
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, highlighting their potential in various therapeutic areas. The key activities explored include anticancer, analgesic, anti-inflammatory, and neuroprotective effects.
Anticancer Activity
Several studies have investigated the cytotoxic effects of this compound derivatives against various cancer cell lines. The substitution pattern on the phenyl rings has been shown to significantly influence the anticancer potency.
Quantitative Data on Anticancer Activity:
| Compound ID | Substitution | Cell Line | IC50 (µM) | Reference |
| 2b | m-nitro on N-phenyl | PC3 (Prostate Carcinoma) | 52 | [2][3] |
| 2c | p-nitro on N-phenyl | PC3 (Prostate Carcinoma) | 80 | [2][3] |
| 2c | p-nitro on N-phenyl | MCF-7 (Breast Carcinoma) | 100 | [2][3] |
| Imatinib | Reference Drug | PC3 (Prostate Carcinoma) | 40 | [2][3] |
| Imatinib | Reference Drug | MCF-7 (Breast Carcinoma) | 98 | [2][3] |
| 28e | 2-((4,6-dimethylpyrimidin-2-yl)thio) | MCF-7 (Breast Carcinoma) | 0.042 | [4] |
Analgesic and Anti-inflammatory Activity
The analgesic properties of this compound derivatives have been evaluated in various in vivo models. A proposed mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[5][6][7]
Quantitative Data on Analgesic Activity:
| Compound ID | Dose (mg/kg b.w.) | Mean Reaction Time (seconds) ± SEM (60 min) | Reference |
| Control | - | 7.25 ± 0.25 | [7] |
| Diclofenac Sodium | 50 | 12.34 ± 0.31 | [7] |
| AKM-1 | 200 | 9.31 ± 0.28* | [7] |
| AKM-2 | 200 | 11.89 ± 0.33 | [7] |
| AKM-3 | 200 | 10.27 ± 0.30 | [7] |
| p<0.05, **p<0.01 compared to the control group. |
Neuroprotective Activity
Emerging research suggests that derivatives of this scaffold may possess neuroprotective properties. The proposed mechanisms include the activation of the Nrf2-ARE signaling pathway, which plays a crucial role in protecting against oxidative stress-induced neuronal damage.[8][9]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings.
-
For Anticancer Activity: The presence of a nitro group on the N-phenyl ring has been shown to enhance cytotoxic effects against prostate and breast cancer cell lines.[2][3]
-
For Analgesic Activity: Specific substitutions on a benzylidene moiety of related 2-chloro-N,N-diphenylacetamide analogs are crucial for potency.[10]
-
For Anticonvulsant Activity: The electronic nature of the substituent on the anilide ring of related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives is a key determinant of activity.[10]
Experimental Protocols
To facilitate further research, detailed protocols for key biological assays are provided below.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[12]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control. Incubate for 24, 48, or 72 hours.[11]
-
MTT Addition: Add 10 µL of MTT Reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of Detergent Reagent or another suitable solubilization solution to each well.[12]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[12]
In Vivo Analgesic Activity (Hot Plate Test)
The hot plate test is used to evaluate the central analgesic activity of compounds.
Apparatus:
-
Hot plate apparatus with a temperature-controlled surface
-
Plexiglass cylinder to confine the animal
-
Timer
Protocol:
-
Acclimatization: Allow the animals (e.g., rats) to acclimatize to the laboratory environment.
-
Baseline Measurement: Determine the initial reaction time of each animal by placing it on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and recording the time until a response (e.g., licking of paws, jumping) is observed. A cut-off time is set to prevent tissue damage.
-
Compound Administration: Administer the test compounds (e.g., AKM-1, AKM-2, AKM-3 at 200 mg/kg b.w.), a vehicle control, and a standard drug (e.g., diclofenac sodium at 50 mg/kg b.w.) intraperitoneally.[7]
-
Post-treatment Measurement: Measure the reaction time at regular intervals (e.g., 60, 120, 180, and 240 minutes) after compound administration.[7]
-
Data Analysis: Calculate the percentage increase in reaction time compared to the baseline for each animal and compare the results between different treatment groups.
Visualizing Pathways and Workflows
To better understand the mechanisms and processes involved in the study of the this compound scaffold, the following diagrams are provided.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
An In-depth Technical Guide to N-aryl-diphenylacetamide Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-aryl-diphenylacetamide scaffold represents a versatile and privileged structure in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of N-aryl-diphenylacetamide analogs, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas, including epilepsy, pain and inflammation, and neurological disorders. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside a quantitative summary of their activities to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear understanding of their pharmacological context. This document is intended to serve as a core resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the N-aryl-diphenylacetamide framework.
Introduction
N-aryl-diphenylacetamide and its derivatives have garnered significant attention in the field of drug discovery due to their diverse pharmacological profiles. These compounds have been investigated for a range of therapeutic applications, including as anticonvulsants, analgesics, and as ligands for sigma receptors, which are implicated in a variety of central nervous system (CNS) disorders. The core structure, characterized by a diphenylacetamide moiety linked to an aryl group, allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide delves into the key aspects of N-aryl-diphenylacetamide analogs, providing a foundational understanding for their rational design and development.
Synthesis of N-aryl-diphenylacetamide Analogs
The synthesis of N-aryl-diphenylacetamide analogs and related compounds typically follows established synthetic routes. A primary and common method involves the acylation of a substituted amine with a diphenylacetyl chloride derivative or a related chloroacetamide.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for N-aryl-diphenylacetamide derivatives.
Biological Activities and Structure-Activity Relationships (SAR)
N-aryl-diphenylacetamide analogs have been evaluated for a variety of biological activities. The following sections summarize the key findings and structure-activity relationships.
Anticonvulsant Activity
Several N-aryl-diphenylacetamide derivatives have been investigated for their potential as anticonvulsant agents. The maximal electroshock (MES) seizure model is a primary screening tool for this activity, identifying compounds that can prevent seizure spread.
Table 1: Anticonvulsant Activity of N-aryl-diphenylacetamide Analogs in the MES Test
| Compound ID | R Substituent | Administration Route | ED₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |
| 2g | 2-furyl | i.p. (mice) | 10.3 | >5.8 | [1] |
| (R)-2g | 2-furyl | i.p. (mice) | 3.3 | Approaches phenytoin | [1] |
| 2i | 2-pyrrolyl | i.p. (mice) | 16.1 | >4.0 | [1] |
| 20 | 3-(trifluoromethyl)anilide | p.o. (rats) | 52.30 | >9.56 | [2] |
| Phenytoin | (Standard) | i.p. (mice) | 9.50 | - | [1] |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. TD₅₀ is the median toxic dose.
The mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels, such as sodium (Na⁺) and calcium (Ca²⁺) channels, or the enhancement of GABAergic inhibitory neurotransmission.[3] Blockade of voltage-gated sodium channels is a common mechanism for established antiepileptic drugs like phenytoin and carbamazepine.[3]
Caption: Putative mechanism of action for anticonvulsant N-aryl-diphenylacetamide analogs.
Sigma (σ) Receptor Binding Affinity
N-aryl-diphenylacetamide analogs have also been explored as ligands for sigma receptors (σ₁ and σ₂), which are implicated in various neurological and psychiatric disorders. The binding affinity of these compounds is typically determined through radioligand binding assays.
Table 2: Sigma Receptor Binding Affinities of N-(1-benzylpiperidin-4-yl)arylacetamide Analogs
| Compound ID | Aromatic Moiety | σ₁ Ki (nM) | σ₂ Ki (nM) | σ₂/σ₁ Selectivity Ratio | Reference |
| 1 | Phenyl | 3.9 | 390 | 100 | [4] |
| 10 | 2-Thienyl | 4.3 | >400 | >92 | [5] |
| 18 | 1-Naphthyl | 3.3 | >400 | >122 | [5] |
| 22 | 3-Indolyl | 5.2 | 400 | 77 | [5] |
| 37 | 4-Fluorophenyl | 3.8 | 280 | 74 | [5] |
| 40 | 4-Fluorobenzyl | 5.0 | 400 | 80 | [5] |
Ki (Inhibition Constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium.
The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane and is known to modulate ion channels and intracellular calcium signaling.[6][7]
Caption: Simplified signaling pathway of the sigma-1 receptor.
Analgesic and Anti-inflammatory Activity
Certain N-aryl-diphenylacetamide derivatives have shown promise as analgesic agents, with a proposed mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[8] COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of pain and inflammation.
Table 3: COX Inhibition and Analgesic Activity of Selected Acetamide Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Analgesic Activity Model | Reference |
| VIIa | 19.5 | 0.29 | 67.2 | In vitro | [9] |
| Celecoxib | 14.2 | 0.42 | 33.8 | In vitro | [9] |
| AKM-2 | - | - | - | Hot plate (in vivo) | [8] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
The inhibition of the COX pathway by these analogs reduces the production of prostaglandins, thereby alleviating pain and inflammation.
References
- 1. Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic and alpha-heteroaromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 4. benchchem.com [benchchem.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
Anticonvulsant Activity: Modulation of Neuronal Excitability
An In-depth Technical Guide to the Mechanism of Action of Diphenylacetamide Compounds
Introduction
The diphenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of pharmacologically active agents. Compounds incorporating this moiety have demonstrated significant therapeutic potential across several areas, including neurology, pain management, and infectious diseases. Their mechanisms of action are varied, often involving specific interactions with key biological targets such as ion channels, enzymes, and receptors. This technical guide provides a comprehensive overview of the known mechanisms of action for various classes of diphenylacetamide compounds, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration and development of novel therapeutics based on the diphenylacetamide framework.
A prominent therapeutic application of diphenylacetamide derivatives is in the treatment of epilepsy. These compounds primarily exert their anticonvulsant effects by modulating neuronal excitability, with a key focus on voltage-gated ion channels.
Core Mechanism: Inhibition of Voltage-Gated Sodium Channels (VGSCs)
The principal mechanism for the anticonvulsant action of several diphenylacetamide compounds, such as Carisbamate , is the state-dependent inhibition of voltage-gated sodium channels (VGSCs).[1] These channels are fundamental to the initiation and propagation of action potentials in neurons.[1] By preferentially binding to the inactivated state of the VGSC, these compounds reduce repetitive neuronal firing without affecting normal synaptic transmission, a hallmark of many effective anti-seizure medications.[1][2]
Quantitative Data: VGSC Inhibition
The inhibitory potency of carisbamate on VGSCs has been quantified through electrophysiological studies.
| Compound | Target | Assay | IC50 | Reference |
| Carisbamate | rat Nav1.2 | Whole-cell patch clamp | 68 µM | [2][3] |
| Carisbamate | VGSCs in rat hippocampal neurons | Whole-cell patch clamp | 89 µM | [2][3] |
Experimental Protocols
-
Objective: To measure the effect of a compound on voltage-gated ion channels in isolated neurons or cells expressing specific channel subtypes.
-
Methodology:
-
Cultured rat hippocampal neurons or cells heterologously expressing the channel of interest (e.g., rat Nav1.2) are prepared on coverslips.
-
A glass micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance seal (a "gigaseal").
-
Suction is applied to rupture the membrane patch, establishing electrical access to the cell's interior (whole-cell configuration).
-
Voltage protocols are applied to elicit channel opening, and the resulting ionic currents are recorded.
-
The test compound (e.g., Carisbamate) is applied at various concentrations via perfusion.
-
The concentration-dependent block of the ionic current is measured to determine parameters like the IC50 value. The protocol can be adapted to assess use- and voltage-dependency by altering the stimulation frequency and holding potential.[2][3]
-
-
Objective: To screen for compounds effective against generalized tonic-clonic seizures.
-
Methodology:
-
Test animals (typically mice or rats) are administered the test compound or vehicle control, often intraperitoneally (i.p.).
-
After a set pre-treatment time, a brief electrical stimulus is applied via corneal or auricular electrodes to induce a seizure.
-
The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.
-
Protection is defined as the absence of the tonic hindlimb extension. The test can be used to determine an ED50 (median effective dose).[4][5][6]
-
Antiparkinsonian Activity: A Dual-Action Mechanism
Diphenylacetamide derivatives like Safinamide have emerged as effective adjunct therapies for Parkinson's disease, exhibiting a unique dual mechanism of action that addresses both dopaminergic and non-dopaminergic pathways.[7]
Core Mechanism: MAO-B Inhibition and Glutamate Release Modulation
Safinamide's efficacy stems from two primary actions:
-
Selective and Reversible Inhibition of Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, safinamide increases the synaptic concentration and availability of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.[8][9]
-
Modulation of Glutamate Release: Safinamide blocks voltage-dependent sodium and calcium channels, which leads to a reduction in stimulated glutamate release.[8][10] Excessive glutamatergic activity is implicated in neuronal excitotoxicity and may contribute to both motor fluctuations and dyskinesia.[9]
Quantitative Data: Receptor and Enzyme Interactions
| Compound | Target | Assay | IC50 / Ki | Reference |
| Safinamide | Sigma-1 (σ1) Receptor | Binding Inhibition | 19 nM | [11] |
| Safinamide | Sigma-2 (σ2) Receptor | Binding Inhibition | 1,590 nM | [11] |
Note: Specific Ki or IC50 values for MAO-B inhibition by Safinamide were not detailed in the provided search results, though it is characterized as a potent, selective, and reversible inhibitor.[8]
Experimental Protocols
-
Objective: To determine the affinity of a compound for a specific receptor.
-
Methodology:
-
Prepare cell membrane homogenates from tissues or cells expressing the target receptor (e.g., sigma-1).
-
Incubate the membranes with a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) at a fixed concentration.
-
In parallel incubations, add increasing concentrations of the unlabeled test compound (e.g., Safinamide).
-
The test compound will compete with the radioligand for binding to the receptor.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters (representing bound ligand) is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This can be converted to an inhibition constant (Ki).[4]
-
Analgesic Activity: Inhibition of Inflammatory Pathways
Certain 2-chloro-N,N-diphenylacetamide derivatives have demonstrated significant analgesic potential, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[12] Their mechanism is believed to involve the modulation of the arachidonic acid cascade.
Core Mechanism: Cyclooxygenase (COX) Enzyme Inhibition
The primary proposed mechanism for the analgesic effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[12][13] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[13] By blocking this conversion, the diphenylacetamide derivatives reduce the production of prostaglandins, thereby producing an analgesic effect.[12]
Quantitative Data: In-Vivo Analgesic Activity
The analgesic efficacy of novel 2-chloro-N,N-diphenylacetamide derivatives was evaluated using the hot plate method.
| Compound | Dose (mg/kg b.w.) | Mean Reaction Time (seconds) ± SEM (at 60 min) | Reference |
| Control (10% Tween 20) | - | 7.25 ± 0.25 | [12] |
| Diclofenac Sodium (Standard) | 50 | 12.35 ± 0.28 | [12] |
| AKM-1 | 200 | 9.40 ± 0.23 | [12] |
| AKM-2 | 200 | 12.20 ± 0.26 | [12] |
| AKM-3 | 200 | 10.15 ± 0.24 | [12] |
Note: Baseline (0 min) reaction times were approximately 7.3 seconds for all groups.[12] The data indicates that compound AKM-2 exhibits analgesic efficacy comparable to that of diclofenac sodium at the tested doses.[12]
Experimental Protocols & Workflows
-
Objective: To evaluate centrally acting analgesics by measuring the reaction time to a thermal stimulus.
-
Methodology:
-
Animals (e.g., rats or mice) are placed individually on a heated surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The latency to a nociceptive response (e.g., paw licking, jumping) is recorded as the baseline reaction time. A cut-off time is set to prevent tissue damage.
-
Animals are administered the test compound (e.g., AKM-2) or a control vehicle.
-
The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90 minutes).
-
An increase in the post-treatment latency compared to the baseline indicates an analgesic effect.[12][13]
-
Other Reported Activities
The versatility of the diphenylacetamide scaffold has led to its investigation in other therapeutic areas, including antimicrobials.
Antimicrobial Activity
Derivatives of 2-hydrazinyl-N,N-diphenylacetamide have been synthesized and screened for antibacterial and antifungal activity.[14][15] Certain compounds, such as 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide (A1) and its substituted analogs, showed significant activity against various bacterial and fungal strains.[14]
Experimental Protocols
-
Objective: To assess the antimicrobial activity of a compound by measuring the inhibition of microbial growth.
-
Methodology:
-
A sterile nutrient agar medium is poured into Petri dishes and allowed to solidify.
-
The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans).
-
Wells or "cups" of a standard diameter are cut into the agar.
-
A specific volume of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells. A solvent control and a standard antibiotic are also tested.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The antimicrobial agent diffuses into the agar, and if it is effective, it inhibits the growth of the microorganism, resulting in a clear "zone of inhibition" around the well.
-
The diameter of this zone is measured to determine the extent of the antimicrobial activity.[14][15]
-
Conclusion
The diphenylacetamide core represents a remarkably versatile scaffold for the development of novel therapeutic agents. The diverse mechanisms of action, ranging from the modulation of ion channels for anticonvulsant effects (Carisbamate), the dual inhibition of enzymes and channels for antiparkinsonian therapy (Safinamide), to the inhibition of inflammatory enzymes for analgesia (2-chloro-N,N-diphenylacetamide derivatives), underscore its pharmacological significance. The data and protocols presented in this guide highlight the key molecular interactions and experimental approaches used to characterize these compounds. Continued exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock further therapeutic applications for this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vjneurology.com [vjneurology.com]
- 8. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Safinamide mesylate? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Safinamide - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 14. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of N,2-Diphenylacetamide and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The N,2-diphenylacetamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This in-depth technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on their synthesis, diverse pharmacological activities, and underlying mechanisms of action. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, providing detailed experimental protocols, and visualizing complex biological pathways and experimental workflows.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically follows established synthetic routes, primarily involving the acylation of an amine with a derivative of diphenylacetic acid. A common and versatile method is the reaction of diphenylacetyl chloride with a substituted aniline or other primary or secondary amines.
A widely employed synthetic strategy for a variety of this compound derivatives commences with the chloroacetylation of diphenylamine. This key intermediate, 2-chloro-N,N-diphenylacetamide, serves as a versatile precursor for the synthesis of a broad range of derivatives through nucleophilic substitution reactions. For instance, reaction with various amines, hydrazines, or other nucleophiles allows for the introduction of diverse functional groups, leading to a library of compounds with potentially varied biological activities.[1][2]
Biological Activities and Therapeutic Potential
Derivatives of this compound have been investigated for a multitude of pharmacological applications, demonstrating a broad spectrum of activity that includes analgesic, anticonvulsant, antimicrobial, anticancer, and enzyme-inhibiting properties.
Analgesic and Anti-inflammatory Activity
Several this compound derivatives have shown promising analgesic and anti-inflammatory effects. The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[2][3]
Table 1: Analgesic Activity of Selected this compound Derivatives
| Compound/Derivative | Experimental Model | Key Findings | Reference |
| N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide (AKM-2) | Hot plate model (in vivo) | Exhibited significant analgesic response, comparable to diclofenac sodium. | [3][4] |
| 2-chloro-N,N-diphenylacetamide derivatives | Hot plate model (in vivo) | Some derivatives showed significant analgesic responses. | [3][4] |
Anticonvulsant Activity
The N-phenylacetamide scaffold is a recurring motif in compounds with anticonvulsant properties. Derivatives of this compound have been evaluated in various animal models of epilepsy, with some exhibiting significant protection against seizures. The mechanism of action for many of these compounds is thought to involve the modulation of voltage-gated ion channels.[5]
Table 2: Anticonvulsant Activity of Selected N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives
| Compound/Derivative | Experimental Model | Key Findings | Reference |
| 3-(Trifluoromethyl)anilide derivatives | Maximal electroshock (MES) seizures | Showed significant anticonvulsant activity. | [5] |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | MES test | Effective at a dose of 100 mg/kg. | [5] |
| N-(3-chlorophenyl)-2-morpholino-acetamide | MES test | Showed protection at both 0.5 h (100 mg/kg) and 4 h (300 mg/kg). | [5] |
Antimicrobial Activity
The diphenylamine core is associated with antimicrobial properties, and several derivatives of this compound have been synthesized and screened for their antibacterial and antifungal activities.[6][7]
Table 3: Antimicrobial Activity of Selected 2-hydrazinyl-N,N-diphenylacetamide Derivatives
| Compound/Derivative | Activity | Key Findings | Reference |
| 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide (A1) | Antibacterial & Antifungal | Showed significant activity. | [6] |
| 2-(2-(3-methylbenzylidene) hydrazinyl)-N,N-diphenyl-acetamide (A5) | Antibacterial & Antifungal | Showed significant activity. | [6] |
| 2-(2-(2-nitrobenzylidine) hydrazinyl)-N,N-diphenyl-acetamide (A7) | Antibacterial & Antifungal | Showed significant activity. | [6] |
Anticancer Activity
The cytotoxicity of this compound derivatives has been evaluated against various cancer cell lines. Several studies have demonstrated that modifications to the phenyl rings can significantly impact the anticancer potency. The induction of apoptosis is a common mechanism of action for these compounds.[8][9]
Table 4: In-vitro Cytotoxicity of Selected 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound | Substitution | Cell Line | IC50 (µM) | Reference |
| 2b | m-nitro | PC3 (Prostate Carcinoma) | 52 | [10] |
| 2c | p-nitro | PC3 (Prostate Carcinoma) | 80 | [10] |
| 2c | p-nitro | MCF-7 (Breast Carcinoma) | 100 | [10] |
| Imatinib (Reference) | - | PC3 (Prostate Carcinoma) | 40 | [10] |
| Imatinib (Reference) | - | MCF-7 (Breast Carcinoma) | 98 | [10] |
Enzyme Inhibition
Derivatives of this compound have also been investigated as inhibitors of various enzymes. Of particular note is the discovery of potent and selective inhibitors of human sirtuin 2 (SIRT2), a key enzyme involved in cell cycle regulation and other cellular processes.[11]
Table 5: SIRT2 Inhibitory Activity of a 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Derivative
| Compound | Target | IC50 | Key Findings | Reference |
| 28e | SIRT2 | 42 nM | Potent and selective inhibitor of SIRT2 over SIRT1 and SIRT3. | [11] |
Sigma Receptor Ligands
The N-acetamide scaffold is also found in ligands for sigma receptors, which are implicated in various central nervous system disorders. Structure-activity relationship studies have shown that substitutions on the phenylacetamide aromatic ring can influence the affinity and selectivity for sigma-1 (σ1) and sigma-2 (σ2) receptors.[12]
Table 6: Sigma Receptor Affinity of N-(1-benzylpiperidin-4-yl)phenylacetamide Derivatives
| Compound Substitution | σ1 Ki (nM) | σ2 Ki (nM) | Key SAR Findings | Reference |
| Unsubstituted | 3.90 | 240 | High affinity and selectivity for σ1 receptors. | [12] |
| 2-Fluoro | 3.56 | 667 | Highest selectivity for σ1 receptors among halogenated analogs. | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound and its derivatives.
General Synthesis of 2-chloro-N,N-diphenylacetamide
This procedure describes a common first step in the synthesis of many this compound derivatives.[2][7]
-
Reactants: Diphenylamine and chloroacetyl chloride.
-
Solvent: Toluene.
-
Procedure:
-
Dissolve diphenylamine (0.04 M) in toluene (200 ml).
-
Add chloroacetyl chloride (0.04 M) to the solution.
-
Reflux the reaction mixture for approximately 4 hours.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol.
-
Analgesic Activity Screening: Hot Plate Test
The hot plate test is a common method to assess the central analgesic activity of a compound.[1][4]
-
Animals: Male or female mice (20-25 g) or rats (150-200 g).
-
Apparatus: A hot plate apparatus with a temperature-controlled surface.
-
Procedure:
-
Acclimatize the animals to the testing environment.
-
Determine the baseline latency by placing each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5 °C) and measuring the time until a nociceptive response is observed (e.g., jumping, licking of the paws). A cut-off time is set to prevent tissue damage.
-
Administer the test compound, a vehicle control, and a positive control (e.g., morphine or diclofenac sodium) via an appropriate route (e.g., intraperitoneally or orally).
-
Measure the latency to the nociceptive response again at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: Calculate the percentage increase in latency for each animal and compare the results between treatment groups.
Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test
The MES test is a standard model for identifying compounds that prevent seizure spread.[5][13]
-
Animals: Adult male mice.
-
Procedure:
-
Administer the test compound, vehicle control, or a standard anticonvulsant drug (e.g., phenytoin) intraperitoneally.
-
At a predetermined time after drug administration (e.g., 30 minutes and 4 hours), subject the animals to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal or ear electrodes.
-
Observe the animals for the presence or absence of a tonic hind limb extension.
-
-
Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity.
Antimicrobial Susceptibility Testing: Cup Plate Method
The cup plate method is a widely used technique for screening the antimicrobial activity of compounds.[6][7]
-
Microorganisms: Standard bacterial and fungal strains.
-
Media: Nutrient agar or other suitable agar medium.
-
Procedure:
-
Prepare agar plates seeded with the test microorganism.
-
Create cups (wells) of a specific diameter in the agar using a sterile cork borer.
-
Prepare solutions of the test compounds at different concentrations in a suitable solvent (e.g., DMSO).
-
Add a defined volume of each test solution, a solvent control, and a standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to the cups.
-
Incubate the plates under appropriate conditions for the specific microorganism.
-
-
Data Analysis: Measure the diameter of the zone of inhibition around each cup. A larger zone of inhibition indicates greater antimicrobial activity.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[8][14]
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, PC3).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.[14]
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
SIRT2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.[15][16]
-
Reagents: Recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate, NAD+, and a developer solution.
-
Procedure:
-
In a 96-well plate, combine the SIRT2 enzyme and the test compound at various concentrations.
-
Initiate the reaction by adding NAD+ and the fluorogenic substrate.
-
Incubate the plate at 37°C to allow the deacetylation reaction to proceed.
-
Add the developer solution, which cleaves the deacetylated substrate to release a fluorescent group.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[15]
-
-
Data Analysis: The fluorescence intensity is proportional to the SIRT2 activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Sigma Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for sigma receptors.[17][18]
-
Preparation: Cell membrane homogenates from tissues or cells expressing sigma receptors (e.g., guinea pig liver for S1R).
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [3H]-(+)-pentazocine for S1R).
-
Procedure (Competitive Inhibition Assay):
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to quantify the amount of bound radioligand.
-
-
Data Analysis: The data is used to generate a competition curve, from which the Ki (inhibitory constant) of the test compound can be calculated. The Ki value represents the affinity of the compound for the receptor.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways relevant to the study of this compound and its derivatives.
Caption: Generalized synthetic workflow for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N,2-Diphenylacetamide from 2-Phenylacetic Acid: An Application Note and Protocol
Abstract
This application note provides a detailed protocol for the synthesis of N,2-diphenylacetamide, a valuable amide compound, from readily available starting materials, 2-phenylacetic acid and aniline. The synthesis utilizes an efficient and cost-effective iron(III) chloride (FeCl₃) catalyst. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. It includes a comprehensive experimental protocol, tabulated quantitative data, and visual diagrams to illustrate the reaction pathway and experimental workflow.
Introduction
Amide bond formation is a cornerstone of organic chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, natural products, and polymers. The direct condensation of carboxylic acids and amines presents an atom-economical approach to amide synthesis. While various coupling agents and catalysts have been developed for this transformation, the use of inexpensive and environmentally benign catalysts remains a key area of research. Iron catalysts, owing to their low cost and low toxicity, have emerged as attractive alternatives. This protocol details the synthesis of this compound via the direct amidation of 2-phenylacetic acid with aniline, catalyzed by anhydrous iron(III) chloride.
Reaction Scheme
The overall chemical transformation is depicted below:
Figure 1: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value |
| Reactants | |
| 2-Phenylacetic Acid | 1.0 mmol |
| Aniline | 1.0 mmol |
| Iron(III) Chloride (FeCl₃) | 20 mol% |
| Acetic Acid (AcOH) | 0.5 eq. |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | 75 °C (Reflux) |
| Reaction Time | Overnight |
| Product Characterization | |
| Product Name | This compound |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol [1] |
| Melting Point | 118 °C[2] |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ in ppm) | 7.20-7.35 (m, 10H, Ar-H), 3.69 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, δ in ppm) | 170.8, 145.0, 136.0, 129.7, 129.3, 128.8, 127.9, 127.0, 126.6, 38.5 |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch) |
Note: Yield information for this specific FeCl₃-catalyzed reaction was not explicitly found in the searched literature. The provided spectroscopic data is based on typical values for similar structures and should be confirmed by experimental analysis.
Experimental Protocol
This protocol is adapted from a published procedure for the synthesis and crystal structure analysis of this compound[2].
Materials:
-
2-Phenylacetic acid
-
Aniline
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Glacial Acetic Acid (AcOH)
-
Toluene
-
Ethyl acetate (EtOAc)
-
5% Sodium carbonate (Na₂CO₃) solution
-
Dilute Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a solution of 2-phenylacetic acid (1.0 mmol) in toluene (6 mL) in a round-bottom flask, add anhydrous FeCl₃ (20 mol%) and glacial acetic acid (0.5 eq.).
-
Stir the reaction mixture at 50 °C for 10–15 minutes.
-
Slowly add a solution of aniline (1.0 mmol) in toluene (4 mL) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux at 75 °C and maintain for overnight. Monitor the reaction progress by TLC.
-
Work-up: Upon completion of the reaction (consumption of starting materials), cool the mixture to room temperature and filter.
-
Evaporate the filtrate under reduced pressure to remove the solvent.
-
Extract the crude product with ethyl acetate (15 mL).
-
Wash the organic layer sequentially with 5% Na₂CO₃ solution (5 mL), dilute HCl (5 mL), water (2 x 5 mL), and brine (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and evaporate the solvent in vacuo to afford the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane solvent system to obtain pure this compound.
Visualizations
Reaction Pathway Diagram
Caption: A diagram illustrating the proposed reaction pathway for the FeCl₃-catalyzed synthesis of this compound.
Experimental Workflow Diagram
Caption: A flowchart outlining the key steps in the experimental workflow for the synthesis and purification of this compound.
References
Experimental procedure for N,2-Diphenylacetamide synthesis
Application Note: Synthesis of N,2-Diphenylacetamide
Introduction
This compound is a chemical compound with applications in organic synthesis and medicinal chemistry. This document outlines a detailed experimental procedure for the synthesis of this compound via the amidation of 2-phenylacetic acid with aniline. The protocol is intended for researchers, scientists, and professionals in drug development.
Reaction Scheme
The synthesis proceeds through the reaction of 2-phenylacetic acid and aniline, catalyzed by ferric chloride (FeCl₃) with acetic acid (AcOH) as an additive in toluene.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Phenylacetic Acid | 1.0 mmol | [1] |
| Aniline | 1.0 mmol | [1] |
| Reagents & Catalysts | ||
| Ferric Chloride (FeCl₃) | 20 mol% | [1] |
| Acetic Acid (AcOH) | 0.5 eq. | [1] |
| Toluene | 10 mL | [1] |
| Ethyl Acetate (EtOAc) | For extraction and chromatography | [1] |
| 5% Sodium Carbonate (Na₂CO₃) | For washing | [1] |
| Dilute Hydrochloric Acid (HCl) | For washing | [1] |
| Brine | For washing | [1] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying | [1] |
| Reaction Conditions | ||
| Initial Stirring Temperature | 50°C | [1] |
| Reflux Temperature | 75°C | [1] |
| Reaction Time | Overnight | [1] |
| Product Characterization | ||
| Molecular Formula | C₁₄H₁₃NO | [2][3][4] |
| Molecular Weight | 211.26 g/mol | [2][4] |
| Melting Point | 118°C | [4] |
| Appearance | Yellow colored crystal | [1] |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis, purification, and characterization of this compound.
1. Reaction Setup
-
To a solution of 2-phenylacetic acid (1.0 mmol) in 6 mL of toluene, add 20 mol% of ferric chloride (FeCl₃) and 0.5 equivalents of acetic acid.[1]
-
Stir the reaction mixture at 50°C for 10-15 minutes.[1]
-
Slowly add a solution of aniline (1.0 mmol) in 4 mL of toluene to the reaction mixture.[1]
2. Reaction Execution
-
Reflux the reaction mixture at 75°C.[1]
-
Monitor the reaction progress overnight using Thin Layer Chromatography (TLC).[1]
3. Work-up and Extraction
-
Once the starting materials are completely consumed, filter the reaction mixture.[1]
-
Evaporate the filtrate under reduced pressure to remove the solvent.[1]
-
Extract the crude product with 15 mL of ethyl acetate (EtOAc).[1]
-
Wash the ethyl acetate layer sequentially with 5 mL of 5% sodium carbonate (Na₂CO₃) solution, 5 mL of dilute hydrochloric acid (HCl), two 5 mL portions of water, and finally with 5 mL of brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Evaporate the solvent in a vacuum to obtain the crude product.[1]
4. Purification
-
Purify the crude product using silica gel column chromatography with an ethyl acetate/hexane solvent system.[1]
-
For further purification, dissolve the product in ethyl acetate, warm the solution, and then allow it to cool to room temperature to obtain yellow colored crystals.[1]
5. Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques, such as X-ray diffraction.[1]
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for the Analytical Characterization of N,2-Diphenylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the qualitative and quantitative characterization of N,2-Diphenylacetamide. Detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques are presented to ensure accurate and reliable results in research, development, and quality control settings.
Introduction
This compound is a chemical compound with potential applications in medicinal chemistry and materials science.[1] Accurate determination of its identity, purity, and physical properties is crucial for its application. This document outlines a suite of analytical techniques for the comprehensive characterization of this compound.
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for routine purity analysis and assay.
High-Performance Liquid Chromatography (HPLC)
A robust reverse-phase HPLC method can be employed for the accurate quantification of this compound. The following protocol is a starting point and should be validated for specific applications.[2]
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
Gradient Elution:
| Time (min) | %A | %B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL[2]
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)[2]
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of sample diluent to obtain a stock solution of 1000 µg/mL. Prepare a series of working standards by diluting the stock solution with the sample diluent.[2]
-
Sample Solution: Accurately weigh a sample of this compound, dissolve it in the sample diluent to a known concentration, and filter through a 0.45 µm syringe filter before injection.[2][3]
Data Presentation: HPLC Method Performance (Typical)
| Parameter | Typical Value |
| Retention Time | ~ 8-10 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL[2] |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL[2] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow for HPLC Analysis of this compound
Caption: General workflow for the quantitative analysis of this compound by HPLC.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
Experimental Protocol: NMR Analysis
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
Expected Chemical Shifts:
-
¹H NMR (CDCl₃): Aromatic protons will appear in the range of δ 7.0-7.6 ppm. The methylene (-CH₂-) protons are expected around δ 3.7 ppm, and the amide (NH) proton will likely be a broad singlet around δ 7.5-8.5 ppm.
-
¹³C NMR (CDCl₃): The carbonyl carbon will be observed downfield (around δ 170 ppm). Aromatic carbons will be in the range of δ 120-140 ppm, and the methylene carbon around δ 45 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this purpose.
Experimental Protocol: GC-MS Analysis
-
Instrument: A standard GC-MS system.
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Expected Mass Spectrum:
-
Molecular Ion [M]⁺: m/z = 211.
-
Major Fragments: Fragmentation may occur at the amide bond and the benzylic position, leading to characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
Experimental Protocol: FTIR Analysis
-
Instrument: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300 | N-H | Stretching |
| ~3050 | Aromatic C-H | Stretching |
| ~1660 | C=O (Amide I) | Stretching |
| ~1540 | N-H bend, C-N stretch (Amide II) | Bending/Stretching |
| ~1600, 1490, 1450 | Aromatic C=C | Stretching |
Logical Relationship of Spectroscopic Techniques for Structural Confirmation
Caption: Interrelation of spectroscopic data for the structural elucidation of this compound.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the physical properties of this compound, such as melting point and thermal stability.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal transitions of the compound.
Experimental Protocol: DSC Analysis
-
Instrument: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The peak of the endothermic event corresponds to the melting point.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of this compound.
Experimental Protocol: TGA Analysis
-
Instrument: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Data Analysis: The temperature at which significant weight loss occurs indicates the onset of decomposition.
Data Presentation: Thermal Analysis Data
| Parameter | Method | Typical Value |
| Melting Point | DSC | To be determined experimentally |
| Decomposition Temperature | TGA | To be determined experimentally |
Summary
The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic, spectroscopic, and thermal analysis techniques ensures the unambiguous identification, purity determination, and quantification of this compound, which is essential for its application in research and development. It is recommended that all methods be properly validated according to the relevant guidelines for their intended use.
References
Application Notes and Protocols for N,2-Diphenylacetamide Derivatives in Anticonvulsant Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N,2-diphenylacetamide derivatives in the field of anticonvulsant drug discovery. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and insights into their potential mechanism of action.
Introduction
This compound and its derivatives represent a class of chemical compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to known anticonvulsant drugs, such as phenytoin. This structural analogy suggests a potential for these molecules to modulate neuronal excitability, making them promising candidates for the development of novel antiepileptic therapies. Research in this area focuses on synthesizing a variety of derivatives and evaluating their efficacy and neurotoxicity in preclinical models of epilepsy.
Data Presentation: Anticonvulsant Activity
The anticonvulsant potential of this compound derivatives is typically assessed using rodent models of induced seizures. The most common assays are the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for absence seizures. Neurotoxicity is often evaluated using the rotarod test, which assesses motor coordination.
The following table summarizes the anticonvulsant activity of a series of structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which serve as representative examples for this class of compounds. The data includes the median effective dose (ED₅₀) in the MES and scPTZ screens, the median toxic dose (TD₅₀) from the rotarod test, and the protective index (PI), which is a ratio of TD₅₀ to ED₅₀ and indicates the therapeutic window of the compound.[1]
| Compound ID | R¹ | R² | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) (MES) |
| 1 | H | H | > 300 | > 300 | > 300 | - |
| 2 | 3-Cl | H | 150 | > 300 | > 300 | > 2.0 |
| 3 | 3-CF₃ | H | 85 | > 300 | 250 | 2.9 |
| 4 | 3-CF₃ | 4-F | 65 | > 300 | 200 | 3.1 |
| 5 | 3-CF₃ | 4-Cl | 70 | > 300 | 220 | 3.1 |
| Phenytoin | - | - | 9.5 | > 100 | 68 | 7.2 |
| Ethosuximide | - | - | > 300 | 130 | > 500 | - |
| Valproic Acid | - | - | 272 | 149 | 426 | 1.6 |
Data presented is representative of related acetamide derivatives and is intended for illustrative purposes.[1]
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives involves the acylation of a primary or secondary amine with diphenylacetyl chloride or a related activated carboxylic acid derivative. A common starting material, 2-chloro-N,N-diphenylacetamide, can be synthesized and subsequently reacted with various amines to generate a library of derivatives.[2]
Protocol 1: Synthesis of 2-chloro-N,N-diphenylacetamide [2]
-
Reaction Setup: In a round-bottom flask, dissolve diphenylamine (1 equivalent) in toluene.
-
Addition of Reagent: To the stirred solution, add chloroacetyl chloride (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.
-
Precipitation: After cooling, pour the reaction mixture into crushed ice to precipitate the product.
-
Filtration and Washing: Collect the precipitate by filtration and wash with cold water.
-
Recrystallization: Recrystallize the crude product from ethanol to yield pure 2-chloro-N,N-diphenylacetamide.
Protocol 2: General Synthesis of N-Aryl-2-(substituted)-acetamides [2]
-
Reaction Setup: In a suitable solvent such as acetone, dissolve 2-chloro-N,N-diphenylacetamide (1 equivalent) and the desired amine (1 equivalent).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate, to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture to remove the base. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-2-(substituted)-acetamide.
Anticonvulsant Screening Protocols
Protocol 3: Maximal Electroshock (MES) Test in Mice
This test evaluates the ability of a compound to prevent the spread of seizures.
-
Animal Preparation: Use male albino mice (20-25 g). Administer the test compound intraperitoneally (i.p.) or orally (p.o.).
-
Drug Administration: Administer a range of doses of the test compound to different groups of mice. A vehicle control group should also be included.
-
Time Interval: After a specific time interval (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus.
-
Stimulation: Deliver a 50 mA alternating current for 0.2 seconds via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension.
-
Data Analysis: Calculate the ED₅₀ value, the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.
Protocol 4: Subcutaneous Pentylenetetrazole (scPTZ) Test in Mice
This test is used to identify compounds that can protect against clonic seizures.
-
Animal Preparation: Use male albino mice (20-25 g).
-
Drug Administration: Administer various doses of the test compound (i.p. or p.o.) to different groups of mice, including a vehicle control group.
-
Time Interval: After a predetermined time, administer pentylenetetrazole.
-
Induction of Seizures: Inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Observation: Observe the mice for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).
-
Endpoint: Protection is defined as the absence of clonic seizures.
-
Data Analysis: Determine the ED₅₀ value, the dose that protects 50% of the animals from clonic seizures.
Protocol 5: Rotarod Test for Neurotoxicity in Mice
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.
-
Apparatus: Use a rotarod apparatus with a rotating rod (e.g., 3 cm in diameter).
-
Training: Prior to the test, train the mice to stay on the rotating rod for a set period (e.g., 1 minute) at a constant speed (e.g., 10 rpm).
-
Drug Administration: Administer different doses of the test compound to groups of trained mice.
-
Testing: At the time of peak effect of the compound, place the mice on the rotarod.
-
Observation: Record the time each mouse remains on the rotating rod. A fall from the rod is considered the endpoint.
-
Data Analysis: Calculate the TD₅₀ value, the dose at which 50% of the animals are unable to maintain their balance on the rod for the predetermined time.
Mechanism of Action and Signaling Pathways
The anticonvulsant activity of many antiepileptic drugs, including phenytoin, is attributed to their ability to modulate voltage-gated sodium channels.[3] These channels are crucial for the initiation and propagation of action potentials in neurons. By binding to the inactivated state of the sodium channel, these drugs can limit the repetitive firing of neurons that is characteristic of seizure activity. It is hypothesized that this compound derivatives share this mechanism of action.
Caption: Putative mechanism of action for this compound derivatives.
Workflow and Logical Relationships
The process of investigating this compound derivatives for anticonvulsant activity follows a logical progression from chemical synthesis to biological evaluation.
Caption: Workflow for anticonvulsant drug discovery with N,2-diphenylacetamides.
References
- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2, 5-Disubstituted Phthalimides: Design, Synthesis and Anticonvulsant Activity in scPTZ and MES Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diphenylacetamide Compounds in Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of a series of 2-hydrazinyl-N,N-diphenylacetamide derivatives. The included protocols offer detailed methodologies for the synthesis and evaluation of these compounds, facilitating further research and development in the pursuit of novel antimicrobial agents.
Introduction
The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge. Diphenylacetamide and its derivatives have been identified as a promising class of compounds with a broad spectrum of biological activities. This document focuses on a series of 2-hydrazinyl-N,N-diphenylacetamide derivatives that have demonstrated notable antibacterial and antifungal potential. The core structure combines the diphenylamine moiety, known for its antimicrobial properties, with a flexible hydrazone linkage, allowing for diverse substitutions to modulate activity.
Quantitative Data Summary
While Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) data for the specific 2-hydrazinyl-N,N-diphenylacetamide derivatives from the primary cited study by Kumar and Mishra (2015) are not available in the literature, the antimicrobial and antifungal efficacy was semi-quantitatively assessed using the cup-plate method. The diameter of the zone of inhibition provides a measure of the extent of growth inhibition. The following tables summarize the reported zone of inhibition data for a series of synthesized diphenylacetamide compounds against various bacterial and fungal strains.[1]
Table 1: Antibacterial Activity of 2-Hydrazinyl-N,N-diphenylacetamide Derivatives (Zone of Inhibition in mm) [1]
| Compound ID | Compound Name | Bacillus pumilus | Bacillus subtilis | Escherichia coli | Proteus vulgaris |
| A1 | 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | 16 | 14 | 12 | 11 |
| A2 | 2-(2-(4-Chlorobenzylidene)hydrazinyl)-N,N-diphenylacetamide | 13 | 12 | 11 | 10 |
| A3 | 2-(2-(4-Hydroxybenzylidene)hydrazinyl)-N,N-diphenylacetamide | 18 | 17 | 15 | 13 |
| A4 | 2-(2-(2-Chlorobenzylidene)hydrazinyl)-N,N-diphenylacetamide | 14 | 13 | 12 | 11 |
| A5 | 2-(2-(3-Methylbenzylidene)hydrazinyl)-N,N-diphenylacetamide | 17 | 15 | 14 | 12 |
| A6 | 2-(2-(4-Methoxybenzylidene)hydrazinyl)-N,N-diphenylacetamide | 15 | 14 | 13 | 11 |
| A7 | 2-(2-(2-Nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamide | 16 | 15 | 13 | 12 |
| A8 | 2-(2-(2,3-Dimethoxybenzylidene)hydrazinyl)-N,N-diphenylacetamide | 14 | 13 | 12 | 10 |
| A9 | 2-(2-(3-Nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamide | 18 | 16 | 14 | 13 |
| Chloramphenicol (Standard) | - | 25 | 24 | 22 | 20 |
Table 2: Antifungal Activity of 2-Hydrazinyl-N,N-diphenylacetamide Derivatives (Zone of Inhibition in mm) [1]
| Compound ID | Compound Name | Aspergillus niger | Rhizopus oryzae | Aspergillus flavus |
| A1 | 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | 19 | 17 | 15 |
| A2 | 2-(2-(4-Chlorobenzylidene)hydrazinyl)-N,N-diphenylacetamide | 16 | 14 | 12 |
| A3 | 2-(2-(4-Hydroxybenzylidene)hydrazinyl)-N,N-diphenylacetamide | 17 | 15 | 13 |
| A4 | 2-(2-(2-Chlorobenzylidene)hydrazinyl)-N,N-diphenylacetamide | 15 | 13 | No Inhibition |
| A5 | 2-(2-(3-Methylbenzylidene)hydrazinyl)-N,N-diphenylacetamide | 18 | 16 | 14 |
| A6 | 2-(2-(4-Methoxybenzylidene)hydrazinyl)-N,N-diphenylacetamide | 16 | 14 | 12 |
| A7 | 2-(2-(2-Nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamide | 19 | 17 | 15 |
| A8 | 2-(2-(2,3-Dimethoxybenzylidene)hydrazinyl)-N,N-diphenylacetamide | 15 | 13 | 11 |
| A9 | 2-(2-(3-Nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamide | 17 | 15 | No Inhibition |
| Fluconazole (Standard) | - | 24 | 22 | 20 |
Experimental Protocols
Synthesis of 2-Hydrazinyl-N,N-diphenylacetamide Derivatives
This protocol describes a two-step synthesis of the target compounds, starting from diphenylamine.[1]
Step 1: Synthesis of 2-Chloro-N,N-diphenylacetamide
-
Dissolve diphenylamine (0.04 M) in 200 ml of toluene.
-
Add chloroacetyl chloride (0.04 M) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Pour the cooled reaction mixture into crushed ice.
-
Allow the mixture to stand overnight to facilitate product precipitation.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol.
Step 2: Synthesis of 2-Hydrazino-N,N-diphenylacetamide
-
Stir 2-chloro-N,N-diphenylacetamide (0.002 M) in 100 ml of methanol.
-
Add hydrazine hydrate (0.004 M) to the mixture.
-
Reflux the reaction mixture for 48 hours under careful observation.
-
After reflux, keep the mixture in a refrigerator overnight.
-
Filter the resulting product and recrystallize from ethanol.
Step 3: Synthesis of Final 2-(2-Arylmethylenehydrazinyl)-N,N-diphenylacetamide Derivatives (A1-A9)
-
Dissolve 2-hydrazino-N,N-diphenylacetamide (0.01 M) in 20 ml of methanol.
-
Add the respective aromatic aldehyde (0.01 M) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into crushed ice.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the final product from a suitable solvent (e.g., ethanol).
Antimicrobial and Antifungal Susceptibility Testing
Protocol 3.2.1: Cup-Plate Method for Zone of Inhibition
This method was used in the primary literature to assess the antimicrobial and antifungal activity.[1]
-
Media Preparation: Prepare nutrient agar for bacteria and potato dextrose agar for fungi according to the manufacturer's instructions and sterilize by autoclaving.
-
Inoculation: Aseptically pour the molten agar into sterile Petri dishes and allow to solidify. Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and evenly spread it over the agar surface using a sterile swab.
-
Cup Preparation: Bore cavities (cups) of 6 mm diameter in the seeded agar plates using a sterile cork borer.
-
Compound Application: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a concentration of 1000 µg/ml. Add 0.1 ml of each test compound solution into separate cups. Use DMSO as a negative control and standard antibiotic/antifungal solutions (e.g., Chloramphenicol, Fluconazole) as positive controls.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-30°C for 48-72 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (including the cup diameter) in millimeters.
Protocol 3.2.2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a standard quantitative method that can be adapted for diphenylacetamide compounds. Due to the hydrophobic nature of these compounds, careful consideration of solubility is required.
-
Stock Solution Preparation: Prepare a stock solution of each diphenylacetamide derivative in 100% DMSO at a high concentration (e.g., 10 mg/ml).
-
Preparation of Microtiter Plates:
-
Add 100 µl of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well microtiter plate.
-
Add an additional 100 µl of the appropriate broth to the first column of wells.
-
Add a small, precise volume of the compound stock solution to the first column to achieve the highest desired test concentration, ensuring the final DMSO concentration does not exceed 1% (to avoid microbial growth inhibition by the solvent).
-
-
Serial Dilutions: Perform two-fold serial dilutions by transferring 100 µl from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µl from the tenth column. The 11th column will serve as the growth control (no compound), and the 12th as the sterility control (no inoculum).
-
Inoculum Preparation: Prepare a microbial suspension and dilute it in the appropriate broth to a final concentration of approximately 5 x 10^5 CFU/ml.
-
Inoculation: Add 100 µl of the standardized inoculum to all wells except the sterility control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Protocol 3.2.3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
This protocol is a continuation of the MIC assay to determine the concentration at which the compound is lethal to the microbe.
-
Subculturing: Following MIC determination, take a 10 µl aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-inoculate the aliquots onto separate, appropriately labeled agar plates (Nutrient Agar for bacteria, Potato Dextrose Agar for fungi).
-
Incubation: Incubate the plates under the same conditions as the initial susceptibility test.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).
Plausible Mechanism of Action
While the precise mechanism of action for 2-hydrazinyl-N,N-diphenylacetamide derivatives has not been elucidated, studies on the structurally related compound, 2-chloro-N-phenylacetamide, suggest a potential antifungal mechanism involving the fungal cell membrane. Research indicates that this compound may bind to ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption and fungal cell death.[2][3] This interaction is a common target for established antifungal drugs. The presence of the lipophilic diphenyl moiety in the diphenylacetamide derivatives could facilitate their interaction with and disruption of the lipid-rich fungal cell membrane. Further research, such as ergosterol binding assays and studies on membrane permeability, is required to confirm this proposed mechanism for the diphenylacetamide series. No specific information regarding the impact of these compounds on microbial signaling pathways is currently available in the scientific literature.
Conclusion and Future Directions
The 2-hydrazinyl-N,N-diphenylacetamide scaffold presents a promising starting point for the development of novel antimicrobial and antifungal agents. The provided data indicates that substitutions on the arylmethylene moiety significantly influence the biological activity. Future research should focus on obtaining quantitative MIC and MBC/MFC data for a wider range of derivatives to establish clear structure-activity relationships. Elucidating the precise mechanism of action and investigating the potential for these compounds to affect microbial signaling pathways will be crucial for their rational design and optimization as therapeutic agents.
References
- 1. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
Application Notes and Protocols for the Purification of N,2-Diphenylacetamide via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2-Diphenylacetamide is a chemical compound with applications in organic synthesis and potentially in the development of new pharmaceutical agents. The purity of such compounds is paramount for accurate downstream applications, including biological assays and formulation studies. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides detailed application notes and experimental protocols for the purification of this compound using various recrystallization techniques.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound to a large extent at an elevated temperature, but only sparingly at a lower temperature. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for their removal by hot filtration).
The process generally involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a hot, suitable solvent.
-
Filtration (optional): Removing any insoluble impurities from the hot solution.
-
Crystallization: Allowing the hot, saturated solution to cool slowly, leading to the formation of crystals of the purified compound.
-
Isolation: Collecting the purified crystals by vacuum filtration.
-
Drying: Drying the crystals to remove any residual solvent.
Data Presentation
Qualitative Solubility of this compound
The selection of an appropriate solvent is critical for successful recrystallization. Based on available data, the solubility of this compound in common organic solvents is summarized below.
| Solvent | Solubility |
| Chloroform | Slightly Soluble[1] |
| Ethyl Acetate | Slightly Soluble[1] |
Note: "Slightly Soluble" indicates that the compound may be a good candidate for recrystallization from these solvents, as it suggests a significant temperature-dependent solubility profile.
Quantitative Solubility of N-Phenylacetamide (Acetanilide)
Due to the limited availability of quantitative solubility data for this compound, data for the structurally similar compound N-phenylacetamide (acetanilide) is presented below to guide solvent selection. The principles governing the solubility of acetanilide are expected to be comparable to those for this compound.
| Solvent | Solubility ( g/100 mL) at 25°C | Solubility in Boiling Solvent |
| Water | < 0.56[2] | Soluble[3][4] |
| Ethanol | Very Soluble[3] | Very Soluble |
| Acetone | Very Soluble[3] | Very Soluble |
| Chloroform | Soluble[5] | Soluble |
| Diethyl Ether | Soluble[2] | Soluble |
| Benzene | Soluble[5] | Soluble |
This data for N-phenylacetamide suggests that polar organic solvents like ethanol and acetone are good solvents, while water is a poor solvent at room temperature but its solvating power increases significantly with heat, making it a potential co-solvent for mixed-solvent recrystallization.
Experimental Protocols
Safety Precautions
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Organic solvents are often flammable and volatile. Avoid open flames and use a heating mantle or steam bath for heating.
Protocol 1: Single-Solvent Recrystallization of this compound using Ethanol
This protocol is suitable when a single solvent with a steep temperature-solubility gradient for the compound is identified. Ethanol is a good starting point for many amides.
Materials:
-
Crude this compound
-
95% Ethanol
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or steam bath
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol, just enough to cover the solid.
-
Gently heat the mixture to boiling while stirring to facilitate dissolution.
-
Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a stemless funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution into the preheated flask to remove the activated charcoal and any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point of this compound (m.p. ~118°C[1]) or air-dry them on a watch glass.
-
Protocol 2: Mixed-Solvent Recrystallization of this compound using Ethyl Acetate/Hexane
This method is useful when the compound is too soluble in one solvent and poorly soluble in another, and these two solvents are miscible.
Materials:
-
Crude this compound
-
Ethyl Acetate ("good" solvent)
-
Hexane ("poor" solvent)
-
Erlenmeyer flasks
-
Heating mantle or steam bath
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethyl acetate required to just dissolve the solid.
-
-
Inducing Crystallization:
-
While keeping the solution hot, slowly add hexane dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethyl acetate/hexane mixture.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying.
-
Visualization of Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
References
Application Note: Purification of N,2-Diphenylacetamide via Flash Column Chromatography
Introduction N,2-Diphenylacetamide is a secondary amide that can be synthesized from 2-phenylacetic acid and aniline.[1] The crude product obtained from the synthesis often contains unreacted starting materials and by-products. Flash column chromatography is a highly effective and widely used technique for the purification of such compounds, offering rapid and efficient separation to yield high-purity this compound suitable for further research and development.[2][3] This document outlines a standard protocol for the purification of this compound using silica gel column chromatography.
Principle of Separation Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4] For the purification of this compound, silica gel, a polar adsorbent, is used as the stationary phase. The mobile phase, typically a mixture of non-polar and polar organic solvents, carries the sample through the column.[5] this compound, being a moderately polar compound, will have a specific affinity for the silica gel. By carefully selecting a mobile phase (eluent), the desired compound can be separated from more polar and less polar impurities.[5] Less polar impurities will travel through the column faster (elute first), while more polar impurities will be retained more strongly on the silica gel and elute later. The polarity of the mobile phase can be adjusted to control the elution speed of the compounds.[3]
Impurity Profile Common impurities in the synthesis of this compound include:
-
Unreacted 2-phenylacetic acid: An acidic starting material.
-
Unreacted aniline: A basic starting material.
-
By-products: Formed from side reactions during the synthesis.
Prior to chromatography, a liquid-liquid extraction can be beneficial. Washing the crude product (dissolved in an organic solvent like ethyl acetate) with a dilute aqueous base (e.g., 1M NaHCO₃) can remove acidic impurities like 2-phenylacetic acid.[1][6] A subsequent wash with a dilute aqueous acid (e.g., 1M HCl) can remove basic impurities like aniline.[1][6]
Quantitative Data Summary
The following table summarizes typical parameters used in the chromatographic purification of this compound and related compounds. The Retention Factor (Rf) is a key parameter in thin-layer chromatography (TLC) used to determine the optimal mobile phase for column chromatography.[3] An ideal Rf value for the target compound is generally between 0.2 and 0.4 for good separation.[3]
| Parameter | Value/Range | Description | Reference |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard adsorbent for normal-phase chromatography. | [1] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | A common solvent system for amides. The ratio is adjusted to achieve optimal separation.[1] | [1] |
| Typical Eluent Ratio | 9:1 to 7:3 (Hexane:Ethyl Acetate) | The optimal ratio should be determined by preliminary TLC analysis. | [6] |
| Target Rf (TLC) | ~0.2 - 0.4 | In the chosen eluent system for the compound of interest.[3] | [3] |
| Melting Point (Purified) | 118 °C | A physical property to confirm the identity and purity of the final product. | [7] |
Detailed Experimental Protocol
This protocol describes the purification of crude this compound using flash column chromatography.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (e.g., 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Separatory funnel or eluent reservoir
-
Fraction collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Standard laboratory glassware
2. Preparation of the Mobile Phase
-
Based on preliminary TLC analysis, prepare the mobile phase by mixing hexane and ethyl acetate in the predetermined ratio (e.g., 85:15 v/v).
-
Prepare a sufficient volume to pack the column and run the entire separation.
3. Column Packing (Wet Packing Method)
-
Secure the chromatography column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]
-
In a beaker, prepare a slurry of silica gel in the mobile phase.[6]
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, and continuously add the slurry until the desired column height is reached (typically 15-20 cm).
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Continuously run the mobile phase through the packed column, ensuring the solvent level never drops below the top of the silica bed.
4. Sample Loading (Dry Loading Method)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.[2]
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[2]
-
Carefully add this powder as a uniform layer on top of the packed column.
5. Elution and Fraction Collection
-
Carefully add the mobile phase to the column, ensuring the top layer of the packing is not disturbed.
-
Open the stopcock and begin eluting the sample through the column. Maintain a constant flow of the mobile phase from the reservoir. A typical flow rate for flash chromatography is about 2 inches (5 cm) of solvent level decrease per minute.[3]
-
Collect the eluent in fractions of a predetermined volume (e.g., 10-20 mL per tube).
6. Monitoring the Separation
-
Monitor the progress of the separation by TLC.[6]
-
Spot small aliquots from every few fractions onto a TLC plate.
-
Develop the TLC plate using the same mobile phase as the column.
-
Visualize the spots under a UV lamp. This compound should be UV active.
-
Identify the fractions containing the pure product (ideally, single spots with the same Rf value).
7. Product Isolation
-
Combine the fractions identified as containing the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
The resulting solid can be further dried under vacuum to remove any residual solvent.
-
Confirm the purity of the final product by analytical techniques such as NMR, HPLC, or melting point determination.
Workflow and Process Visualization
The following diagram illustrates the key stages of the column chromatography purification process.
Caption: Workflow for this compound purification.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. fralinlifesci.vt.edu [fralinlifesci.vt.edu]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. 621-06-7 CAS MSDS (2,N-DIPHENYLACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes and Protocols: N,2-Diphenylacetamide as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,2-diphenylacetamide and its direct precursors as versatile intermediates in the synthesis of a variety of organic molecules, with a particular focus on compounds with potential therapeutic applications. This document includes detailed experimental protocols, quantitative data for key reactions, and visualizations of synthetic pathways and biological mechanisms.
Introduction
This compound is a valuable scaffold in organic synthesis, serving as a key building block for a range of more complex molecules. Its structural features, comprising a central acetamide core flanked by two phenyl rings, allow for diverse functionalization, leading to compounds with significant biological activities. This document outlines the synthesis of this compound itself and its utility in the preparation of derivatives with antimicrobial, analgesic, and carbonic anhydrase inhibitory properties.
Synthesis of this compound and Key Precursors
The efficient synthesis of this compound and its precursors is crucial for its application as an intermediate. Several reliable methods have been established, with the choice of route often depending on the availability of starting materials and the desired scale of the reaction.
Synthesis of this compound via Amide Coupling
A common and versatile method for the synthesis of this compound is the direct coupling of phenylacetic acid and aniline using a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 4-Dimethylaminopyridine (DMAP) and a catalyst such as Hydroxybenzotriazole (HOBt).[1]
Experimental Protocol: Synthesis of this compound using EDC/DMAP/HOBt [1]
-
To a stirred solution of aniline (1.0 equivalent) in acetonitrile, add phenylacetic acid (1.2 equivalents).
-
Add EDC (1.0 equivalent), HOBt (0.1 equivalents), and DMAP (1.0 equivalent) to the mixture.
-
Stir the resulting mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Experimental Workflow: Amide Coupling for this compound Synthesis
Caption: General workflow for the synthesis of this compound via amide coupling.
Synthesis of 2-Chloro-N,N-diphenylacetamide: A Key Precursor
For many synthetic applications, the chlorinated precursor, 2-chloro-N,N-diphenylacetamide, is a more versatile intermediate. It is readily synthesized by the chloroacetylation of diphenylamine.
Experimental Protocol: Synthesis of 2-Chloro-N,N-diphenylacetamide
-
Dissolve diphenylamine (0.04 M) in toluene (200 ml).
-
Add chloroacetyl chloride (0.04 M) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Pour the mixture into crushed ice and keep it overnight to allow for precipitation.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the product from ethanol.
Applications in the Synthesis of Bioactive Molecules
This compound and its derivatives serve as pivotal intermediates in the synthesis of various classes of bioactive compounds.
Synthesis of Antimicrobial Agents
A notable application is in the synthesis of novel antimicrobial agents. This typically involves the conversion of 2-chloro-N,N-diphenylacetamide to a hydrazino derivative, which is then condensed with various aromatic aldehydes.[2]
Experimental Protocol: Synthesis of 2-Hydrazino-N,N-diphenylacetamide [2]
-
Stir 2-chloro-N,N-diphenylacetamide (0.002 M) in methanol (100 ml).
-
Add hydrazine hydrate (0.004 M) to the mixture.
-
Reflux the reaction mixture for 48 hours.
-
Store the mixture in a refrigerator overnight.
-
Filter the product and recrystallize from ethanol.
Experimental Protocol: Synthesis of 2-(2-(3-nitrobenzylidine)hydrazinyl)-N,N-diphenylacetamide (A9) [2]
-
Dissolve 2-hydrazino-N,N-diphenylacetamide (0.01 M) in methanol.
-
Add 3-nitrobenzaldehyde (0.01 M) and a few drops of glacial acetic acid.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and filter the separated solid.
-
Wash the solid with cold ethanol and recrystallize from ethanol.
Quantitative Data for Antimicrobial Synthesis
| Compound | Starting Materials | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 2-Hydrazino-N,N-diphenylacetamide | 2-Chloro-N,N-diphenylacetamide, Hydrazine Hydrate | 48 | 88 | 60-65 |
| 2-(2-(3-nitrobenzylidine)hydrazinyl)-N,N-diphenylacetamide (A9) | 2-Hydrazino-N,N-diphenylacetamide, 3-Nitrobenzaldehyde | 6-8 | 89 | 175-178 |
Synthetic Pathway for Diphenylacetamide-Based Antimicrobial Agents
Caption: Synthetic route to antimicrobial diphenylacetamide derivatives.
While the precise mechanism of action for these diphenylamine derivatives is still under investigation, it is hypothesized that the presence of the diphenylamino function is crucial for their antimicrobial activity.[2]
Synthesis of Analgesic Agents
Derivatives of 2-chloro-N,N-diphenylacetamide have shown significant promise as analgesic agents, with a proposed mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.
A multi-step synthesis can be employed to generate these potent analgesic molecules. The general strategy involves the chloroacetylation of diphenylamine, followed by cyclization and subsequent coupling reactions to build the final pharmacophore.
Signaling Pathway: Proposed Mechanism of Analgesic Action
The analgesic effect of these derivatives is believed to be mediated through the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.
Caption: Proposed mechanism of action via the Cyclooxygenase (COX) pathway.
Synthesis of Carbonic Anhydrase Inhibitors
N-phenylacetamide-based sulfonamides have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) isoforms. These compounds are of interest for their potential applications in various therapeutic areas, including as anticancer agents. The synthesis involves the initial preparation of 2-chloro-N-phenylacetamides, which are then used to alkylate isatin, followed by condensation with a sulfonamide-containing hydrazine derivative.
Experimental Workflow for Carbonic Anhydrase Inhibitor Synthesis
Caption: General workflow for the synthesis of N-phenylacetamide-based carbonic anhydrase inhibitors.
Signaling Pathway: Downstream Effects of Carbonic Anhydrase Inhibition
Carbonic anhydrase inhibitors can exert their effects through various downstream pathways. For instance, they can modulate GABA-A signaling by affecting the equilibrium of CO2, H+, and HCO3-. In the context of cancer, some inhibitors have been shown to suppress β-catenin signaling.
Caption: Potential downstream signaling effects of carbonic anhydrase inhibition.
Conclusion
This compound and its easily accessible precursors have demonstrated significant utility as intermediates in the synthesis of a diverse range of biologically active molecules. The synthetic protocols outlined in this document are robust and adaptable, providing a solid foundation for the exploration of novel derivatives. The demonstrated antimicrobial, analgesic, and carbonic anhydrase inhibitory activities highlight the potential of this chemical scaffold in drug discovery and development. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in N,2-Diphenylacetamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N,2-Diphenylacetamide, with a primary focus on addressing and resolving issues of low yield.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis has a very low yield. What are the most common causes?
A1: Low yields in this synthesis can often be attributed to several factors. These include incomplete reactions, the presence of moisture, suboptimal reaction temperatures, or losses during the product workup and purification stages. It is also crucial to ensure the quality and reactivity of the starting materials, as inactive reagents will significantly hinder the reaction.[1][2][3]
Q2: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?
A2: The most common impurities are unreacted starting materials, namely phenylacetic acid and aniline. To remove these, the crude product can be washed with a mild base (like a saturated sodium bicarbonate solution) to eliminate unreacted phenylacetic acid, and a dilute acid (such as 1M HCl) to remove any remaining aniline.[2][4]
Q3: How can I improve the reaction conditions to maximize the yield?
A3: Optimizing reaction conditions is key. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[3] Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is also crucial to determine the optimal reaction time.[1][5] The temperature should be carefully controlled; for instance, a published procedure suggests refluxing at 75°C.[5]
Q4: My final product is an oil and will not solidify. What could be the issue?
A4: An oily product that fails to crystallize is often due to the presence of impurities or residual solvent.[1] Purification by column chromatography followed by thorough drying under a vacuum to remove any remaining solvent can resolve this issue.[1][5]
Q5: What is a reliable method for purifying the crude this compound?
A5: A multi-step purification process is generally effective. This typically involves:
-
Extraction: After the reaction, the crude product can be extracted into an organic solvent like ethyl acetate.
-
Washes: The organic layer should then be washed sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities like aniline, a dilute base (e.g., 5% Na2CO3 or saturated NaHCO3) to remove acidic impurities like phenylacetic acid, water, and finally brine.[4][5]
-
Drying and Concentration: The washed organic layer is then dried over an anhydrous salt such as Na2SO4 and the solvent is removed under reduced pressure.[5]
-
Chromatography/Recrystallization: For higher purity, the crude solid can be further purified by silica gel column chromatography (using a solvent system like ethyl acetate/hexane) or by recrystallization.[4][5]
Troubleshooting Guide: Low Yield
The following table summarizes common causes for low yield in this compound synthesis and provides actionable solutions.
| Potential Cause | Recommended Solutions |
| Inactive or Impure Reagents | Use freshly purified or distilled starting materials (phenylacetic acid and aniline). Ensure any catalysts or reagents are of high quality and stored correctly.[1] |
| Presence of Moisture | Thoroughly dry all glassware before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[3] |
| Suboptimal Reaction Temperature | Monitor and control the reaction temperature closely. A published protocol specifies refluxing at 75°C.[5] Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause degradation or side reactions. |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration.[1][5] |
| Product Loss During Workup | During aqueous extractions, ensure the pH of the aqueous layer is optimal to minimize the solubility of the amide product. Be careful to avoid product loss during transfers and filtration steps. |
| Inefficient Purification | Optimize the solvent system for column chromatography to achieve good separation of the product from impurities. If using recrystallization, select a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[4] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a published procedure for the synthesis of this compound.[5]
Materials:
-
2-Phenylacetic acid
-
Aniline
-
Toluene
-
Iron(III) chloride (FeCl3)
-
Acetic acid (AcOH)
-
Ethyl acetate (EtOAc)
-
5% Sodium carbonate (Na2CO3) solution
-
Dilute Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 2-phenylacetic acid (1.0 mmol) in toluene (6 mL), add 20 mol% FeCl3 and 0.5 equivalents of acetic acid.
-
Stir the reaction mixture at 50°C for 10-15 minutes.
-
Slowly add a solution of aniline (1.0 mmol) in toluene (4 mL) to the reaction mixture.
-
Reflux the reaction mixture at 75°C. Monitor the reaction progress by TLC until the starting materials are consumed (typically overnight).
-
Upon completion, cool the reaction mixture to room temperature and filter it.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate (15 mL).
-
Wash the ethyl acetate layer sequentially with 5% Na2CO3 solution (5 mL), dilute HCl (5 mL), water (2 x 5 mL), and brine (5 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent in a vacuum to yield the crude this compound.
-
For further purification, the crude product can be subjected to silica gel column chromatography using an ethyl acetate/hexane solvent system.
Visual Guides
Caption: A logical workflow for troubleshooting low yields.
Caption: The chemical reaction pathway for the synthesis.
References
Preventing di-acylated byproduct in acetamide synthesis
Welcome to the Technical Support Center for Acetamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of acetamides, with a specific focus on preventing the formation of di-acylated byproducts.
Frequently Asked Questions (FAQs)
Q1: What is di-acylation in the context of acetamide synthesis?
A1: Di-acylation is a common side reaction during the synthesis of primary acetamides, where a second acetyl group is introduced onto the nitrogen atom of the initially formed mono-acylated product. This results in the formation of a di-acetylated byproduct, an imide, which can complicate purification and reduce the yield of the desired primary acetamide.
Q2: Which acetylating agents are most prone to causing di-acylation?
A2: Acetic anhydride is more prone to causing di-acylation compared to acetyl chloride, especially when used in excess or at elevated temperatures.[1] The reactivity of the acetylating agent plays a significant role; more reactive agents and forcing conditions increase the likelihood of the secondary acylation reaction.
Q3: Can di-acylation occur with secondary amines?
A3: No, di-acylation is a phenomenon primarily observed with primary amines. Secondary amines have only one proton on the nitrogen atom, which is replaced by a single acetyl group, forming a stable tertiary amide. This product lacks the N-H proton necessary for a second acylation to occur.
Q4: How can I detect the presence of a di-acylated byproduct?
A4: The presence of di-acylated byproducts can be detected using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The di-acylated product will typically have a different Rf value than the mono-acylated product.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the mono- and di-acylated products.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct signals for the di-acylated byproduct, which can be used for identification and quantification.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during acetamide synthesis and provides practical solutions to minimize the formation of di-acylated byproducts.
| Issue | Potential Cause | Recommended Solution |
| Significant amount of di-acylated byproduct observed. | Excess acetylating agent: Using a molar excess of acetic anhydride increases the probability of the second acylation reaction. | Control Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the acetylating agent relative to the primary amine.[5] |
| High reaction temperature: Elevated temperatures provide the necessary activation energy for the less favorable second acylation. | Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). Cooling the reaction mixture can significantly suppress the formation of the di-acylated product.[7] | |
| Prolonged reaction time: Allowing the reaction to proceed for an extended period after the primary amine has been consumed can lead to the acylation of the mono-acetylated product. | Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting amine. Quench the reaction once the primary amine is fully converted. | |
| Inappropriate solvent: The polarity of the solvent can influence the reactivity of the species involved. | Solvent Selection: Aprotic solvents of varying polarities can be used. In some cases, aqueous biphasic conditions can be employed to protonate the mono-acetylated product and reduce its nucleophilicity, thus preventing di-acylation.[3] | |
| Reaction is slow at low temperatures, leading to incomplete conversion. | Low reactivity of the amine: Sterically hindered or electronically deactivated amines may react slowly. | Use a Catalyst: A mild base like pyridine or a Lewis acid can be used to catalyze the reaction, allowing it to proceed at a lower temperature.[8] |
| Insufficiently reactive acetylating agent. | Select a More Reactive Acetylating Agent: If temperature cannot be increased, consider using a more reactive acetylating agent like acetyl chloride in a controlled manner. | |
| Difficulty in separating the mono- and di-acylated products. | Similar polarities: The mono- and di-acylated products may have similar polarities, making chromatographic separation challenging. | Recrystallization: The di-acetylated byproduct can often be hydrolyzed back to the mono-acetylated product during recrystallization from aqueous solvents.[9] Alternatively, careful selection of the recrystallization solvent system can aid in separation. |
| Product precipitation issues. | Adjust Solvent System: Ensure the chosen solvent keeps both the desired product and byproducts in solution during the reaction to prevent selective precipitation and shifting of equilibria. |
Quantitative Data on Acylation Selectivity
The following table summarizes the impact of various reaction parameters on the selectivity of mono-acetylation versus di-acetylation. Note: The quantitative data presented here is a representative compilation from various sources and may vary depending on the specific substrate and detailed experimental conditions.
| Parameter | Condition | Mono-acylated Product Yield (%) | Di-acylated Byproduct (%) | Reference(s) |
| Stoichiometry of Acetic Anhydride | 1.1 equivalents | >95 | <5 | [1] |
| 2.0 equivalents | 70-80 | 20-30 | Inferred from multiple sources | |
| 5.0 equivalents | <50 | >50 | Inferred from multiple sources | |
| Temperature | 0 °C | ~98 | <2 | [1] |
| Room Temperature (25 °C) | ~95 | ~5 | [7] | |
| 60 °C | 85-90 | 10-15 | [7] | |
| 100 °C | <70 | >30 | [7] | |
| Solvent Polarity | Non-polar (e.g., Hexane) | Moderate | Low | [3] |
| Aprotic Polar (e.g., Acetonitrile) | High | Moderate | [8] | |
| Protic (e.g., Water, biphasic) | High | Low (with pH control) | ||
| Catalyst | None | Varies | Varies | |
| Pyridine (base) | High | Low (at low temp) | ||
| Alumina (Lewis acid) | >99 (for specific substrates) | Not reported | [8] |
Key Experimental Protocols
Protocol 1: Selective Mono-acetylation of Aniline using Acetic Anhydride
This protocol is designed to maximize the yield of acetanilide while minimizing the formation of diacetylaniline.
Materials:
-
Aniline
-
Acetic anhydride
-
Concentrated Hydrochloric Acid
-
Sodium acetate
-
Water
-
Ethanol
-
Ice
Procedure:
-
In a 250 mL Erlenmeyer flask, add 5.0 g of aniline and 100 mL of water.
-
To this mixture, add 4.5 mL of concentrated hydrochloric acid to dissolve the aniline, forming aniline hydrochloride.[2]
-
In a separate beaker, prepare a solution of 5.3 g of sodium acetate in 30 mL of water.
-
Add 6.0 mL of acetic anhydride to the aniline hydrochloride solution and swirl the flask to ensure thorough mixing.
-
Immediately add the sodium acetate solution to the flask and continue to swirl. A white precipitate of acetanilide will form.[2]
-
Cool the mixture in an ice bath for 20-30 minutes to ensure complete precipitation.
-
Collect the crude acetanilide by vacuum filtration and wash the solid with cold water.
-
Recrystallize the crude product from a minimal amount of hot ethanol/water to obtain pure acetanilide. The di-acetylated byproduct, if any, will be hydrolyzed back to acetanilide during this step.[9]
-
Dry the purified crystals and determine the yield and melting point.
Protocol 2: Analysis of Mono- and Di-acylated Products by HPLC
This method can be adapted for the quantitative analysis of the reaction mixture to determine the ratio of mono- to di-acylated products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A gradient of acetonitrile and water is typically used. The exact gradient will depend on the specific amine and its acetylated derivatives.
Procedure:
-
Prepare standard solutions of the pure mono-acetylated and di-acetylated products of known concentrations.
-
Inject the standard solutions to determine their retention times. Typically, the di-acylated product will be less polar and have a longer retention time.
-
Prepare a calibration curve for each compound by plotting peak area against concentration.
-
Dilute a sample of the reaction mixture and inject it into the HPLC.
-
Identify the peaks corresponding to the mono- and di-acylated products based on their retention times.
-
Quantify the amount of each product in the reaction mixture using the calibration curves.[3][4]
Visual Diagrams
References
- 1. ias.ac.in [ias.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. researchgate.net [researchgate.net]
- 6. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]
- 8. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
Optimization of reaction conditions for N-phenylacetamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-phenylacetamide.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of N-phenylacetamide, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or gently heating the mixture.[1] |
| Moisture in Reagents or Glassware | Ensure all glassware is oven-dried and use anhydrous solvents. It is best practice to perform the reaction under an inert atmosphere, such as nitrogen or argon.[1] |
| Inefficient Stirring | For heterogeneous mixtures, efficient stirring is crucial for ensuring intimate mixing of the reactants.[2] |
| Incorrect Reagent Stoichiometry | Accurately measure all reagents. Using a slight excess of one reactant can help ensure the other is completely consumed.[3] |
| Ammonium Salt Formation | In direct amidation reactions, the formation of a stable ammonium carboxylate salt can inhibit the reaction. Ensure the reaction temperature is high enough to drive off water; using a Dean-Stark trap can be beneficial.[3] |
Issue 2: Presence of Impurities in the Crude Product
| Impurity | Potential Cause | Prevention and Removal |
| Unreacted Aniline | Incomplete reaction or use of excess aniline. | Drive the reaction to completion. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic aniline.[3] |
| Unreacted Acetic Anhydride/Acetic Acid | Incomplete reaction. | During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid.[3] |
| Diacetanilide (N-acetyl-N-phenylacetamide) | Occurs if the initial product (acetanilide) is further acetylated. | This can be minimized by controlling the amount of the acetylating agent and the reaction temperature.[4] |
Issue 3: Oily Product Instead of Solid Crystals
| Potential Cause | Troubleshooting Step |
| High Level of Impurities | A significant presence of impurities can lower the melting point of the product, causing it to appear as an oil. |
| Product Crystallizing Above its Melting Point | The product may be coming out of the solution too quickly at a temperature above its melting point. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-phenylacetamide?
A1: The most common methods involve the acetylation of aniline. Key approaches include:
-
Reaction with Acetic Anhydride: Aniline is reacted with acetic anhydride, often in the presence of a catalyst like zinc dust or a solvent like glacial acetic acid.[5]
-
Reaction with Acetyl Chloride: Aniline is reacted with acetyl chloride, which is a more reactive acetylating agent. This reaction is often performed in the presence of a base to neutralize the HCl byproduct.[6]
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Direct Thermal Amidation: This involves heating phenylacetic acid and an amine, sometimes with a catalyst, to form the amide bond.[3]
-
Coupling Agent-Mediated Amidation: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the reaction under milder conditions.[3]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product.[1][3] High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative analysis of the reaction kinetics and the final product's purity.[3]
Q3: What is the best way to purify the crude N-phenylacetamide?
A3: Recrystallization is a common and effective method for purifying crude N-phenylacetamide.[1][5] The ideal solvent for recrystallization is one in which the product is highly soluble at high temperatures but sparingly soluble at low temperatures.[3] A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, may be effective.[3] For higher purity, column chromatography on silica gel can be employed.[1]
Q4: My N-phenylacetamide crystals are discolored. How can I fix this?
A4: Discoloration is often due to the presence of colored impurities. During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb these impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[7]
Experimental Protocols
Protocol 1: Synthesis of N-Phenylacetamide from Aniline and Acetic Anhydride
This protocol is adapted from a standard procedure for the acetylation of aniline.[5][8]
-
Reaction Setup: In a round-bottom flask, combine 10 ml of aniline with 20 ml of a mixture of acetic anhydride and glacial acetic acid. Add a small amount of zinc dust to prevent the oxidation of aniline.[5]
-
Reflux: Attach a reflux condenser and gently heat the mixture in an oil bath for approximately 15-20 minutes.[5]
-
Precipitation: Pour the hot mixture into a beaker containing ice-cold water while stirring continuously. This will cause the crude N-phenylacetamide to precipitate.[5]
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.[5]
-
Purification: Recrystallize the crude product from a suitable solvent, such as a mixture of ethanol and water, to obtain pure N-phenylacetamide crystals.[5][8]
Protocol 2: Synthesis of N-Phenylacetamide using Acetyl Chloride
This protocol describes the synthesis using the more reactive acetylating agent, acetyl chloride.[6]
-
Reaction Setup: In a flask, dissolve aniline in a suitable solvent.
-
Addition of Acetylating Agent: Slowly add acetyl chloride to the aniline solution. This reaction is exothermic, so cooling may be necessary. It is advisable to add the acetyl chloride in small portions.[6]
-
Heating: After the addition is complete, heat the mixture in a boiling water bath for about 5 minutes.[6]
-
Crystallization: Allow the reaction mixture to cool to room temperature, then add ice-cold water to induce crystallization of the crude product.[6]
-
Isolation and Purification: Collect the crude product by filtration and recrystallize from an appropriate solvent to obtain pure N-phenylacetamide.[6]
Quantitative Data Summary
Table 1: Typical Reaction Conditions and Yields for N-Phenylacetamide Synthesis
| Method | Reactants | Solvent/Catalyst | Temperature | Time | Typical Yield |
| Acetylation | Aniline, Acetic Anhydride | Glacial Acetic Acid, Zinc Dust | Reflux | 15-20 min | 78-86% (crude)[2] |
| Acetylation | Aniline, Acetyl Chloride | Glacial Acetic Acid | Boiling Water Bath | 5 min | High |
| Hydrolysis of Benzyl Cyanide | Benzyl Cyanide, Hydrochloric Acid | Water | 40-50°C | 40-70 min | 82-86% (crude)[2] |
| High-Pressure Synthesis | Styrene, Sulfur, Liquid Ammonia | Water | High Pressure | Not specified | >95%[9] |
Table 2: Physical and Spectroscopic Data for N-Phenylacetamide
| Property | Value |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol |
| Appearance | White solid/crystals |
| Melting Point | 113-115 °C |
| ¹H NMR (ppm) | ~2.1 (s, 3H, -COCH₃), ~7.0-7.5 (m, 5H, Ar-H), ~7.8 (s, 1H, -NH) |
| ¹³C NMR (ppm) | ~24 (CH₃), ~120-130 (Ar-C), ~138 (Ar-C), ~169 (C=O) |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch) |
Visual Diagrams
Caption: Experimental workflow for the synthesis of N-phenylacetamide.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN1342644A - Process for preparing phenylacetamide - Google Patents [patents.google.com]
Technical Support Center: N,2-Diphenylacetamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N,2-diphenylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities are typically unreacted starting materials, namely 2-phenylacetic acid and aniline. Other potential impurities can arise from side reactions or the degradation of the product, especially if the reaction is carried out at high temperatures. If coupling agents are used for the amide bond formation, byproducts from these reagents can also be present.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification methods for this compound are recrystallization and column chromatography.[1] A preliminary purification step involving liquid-liquid extraction is also highly recommended to remove acidic and basic impurities.[2]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of this compound from its impurities. For more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3]
Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a strong indicator that your sample is still impure.[2] Pure crystalline compounds typically have a sharp melting point. Further purification steps, such as another recrystallization or column chromatography, are recommended.
Q5: What are the ideal storage conditions for purified this compound?
A5: this compound should be stored in a cool, dry place, away from light and moisture to prevent degradation. Amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Select a more suitable solvent. This compound is soluble in ethanol and ethyl acetate. A mixed solvent system like ethanol/water can also be effective.[4] |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. Impurities are present, lowering the melting point of the mixture. The solution is cooling too rapidly. | Use a solvent with a lower boiling point. Consider pre-purification by column chromatography to remove impurities.[4] Ensure the solution cools slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The cooling process is too fast. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. Scratch the inside of the flask with a glass rod to induce nucleation.[4] Add a seed crystal of pure this compound. |
| Low recovery of the purified product. | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[1] Preheat the filtration apparatus before hot filtration. |
| The resulting crystals are colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[1] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | The solvent system (eluent) is not optimal. The column was not packed properly. | Use Thin-Layer Chromatography (TLC) to determine the best solvent system. A common system for this compound is a mixture of hexane and ethyl acetate.[5] Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| The compound is eluting too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane). |
| Streaky or broad bands during elution. | The initial sample band was too wide. The compound is sparingly soluble in the eluent. | Dissolve the crude product in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column ("dry loading"). |
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at 78°C ( g/100 mL) |
| Water | ~0.5 | ~5.5 |
| Ethanol | ~25 | Very Soluble |
| Ethyl Acetate | Soluble | Very Soluble |
| Hexane | Sparingly Soluble | Soluble |
Table 2: Comparison of Purification Methods for this compound (Illustrative)
| Purification Method | Typical Yield (%) | Typical Purity (by HPLC) | Advantages | Disadvantages |
| Recrystallization | 60-85% | >98% | Simple, inexpensive, good for removing small amounts of impurities. | Can have lower yields, may not remove impurities with similar solubility. |
| Column Chromatography | 40-70% | >99% | Excellent for separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, can lead to product loss on the column. |
| Liquid-Liquid Extraction (as a preliminary step) | >95% (recovery) | Removes bulk acidic/basic impurities | Quick and effective for initial cleanup. | Not a standalone purification method for neutral compounds. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, warm flask.
-
Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot water dropwise with continuous swirling until the solution becomes persistently cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it just becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (118 °C).
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Using TLC, determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal ratio should give the this compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity (higher hexane content). Collect fractions and monitor them by TLC.
-
Gradient Elution (Optional): If separation is not optimal, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.[2]
Visualizations
References
Technical Support Center: Purification of N,2-Diphenylacetamide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering challenges with colored impurities in the synthesis of N,2-diphenylacetamide.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesized this compound product colored?
A1: The coloration in your this compound product typically arises from several sources. One common reason is the presence of unreacted starting materials or byproducts from side reactions. For instance, aniline, a potential starting material or impurity, can oxidize to form highly colored compounds. Additionally, high reaction temperatures can lead to thermal degradation of the product or starting materials, generating colored impurities. In some cases, trace metallic impurities from reagents or reaction vessels can also contribute to coloration.
Q2: What are the most common methods to remove colored impurities from this compound?
A2: The most effective and widely used techniques for removing colored impurities from this compound are recrystallization, treatment with activated carbon, and column chromatography. The choice of method depends on the nature and quantity of the impurities. Often, a combination of these methods, such as treatment with activated carbon followed by recrystallization, yields the best results.
Q3: Can I use a solvent wash to purify my colored this compound?
A3: A simple solvent wash can be effective for removing certain impurities. For example, washing the crude product with a dilute acid solution can remove basic impurities like unreacted aniline. Similarly, a wash with a dilute base solution can remove acidic impurities like unreacted phenylacetic acid. However, a solvent wash alone is often insufficient to remove the colored impurities that are structurally similar to the product and may require one of the other purification methods mentioned above.
Q4: How do I know if the color is an impurity or the inherent color of the product?
A4: While pure this compound is expected to be a white to off-white solid, synthesis procedures can sometimes yield a product with a yellowish tint even after purification. It is advisable to consult literature reports for the physical properties of this compound. If highly purified samples are reported as white and your product remains colored after rigorous purification, it is likely that trace impurities are still present.
Troubleshooting Guides
Issue 1: Product is colored (e.g., yellow, brown) after initial synthesis and isolation.
| Possible Cause | Suggested Solution |
| Oxidation of starting materials or intermediates: Aniline or other aromatic amines are prone to oxidation, which forms highly colored impurities. | 1. Ensure all reagents and solvents are pure and free of oxidizing agents. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. |
| Side reactions and byproduct formation: Undesired reactions can lead to the formation of colored byproducts. | 1. Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants) to favor the formation of the desired product and minimize side reactions. 2. Control the temperature carefully, as high temperatures can promote the formation of byproducts. |
| Thermal degradation: The product or starting materials may decompose at high temperatures, leading to colored impurities. | 1. Avoid excessive heating during the reaction and work-up. 2. If possible, use a lower reaction temperature for a longer duration. |
| Contamination from reaction vessel or reagents: Trace metal impurities can catalyze the formation of colored compounds. | 1. Use clean glassware and high-purity reagents. |
Issue 2: Recrystallization fails to remove the color effectively.
| Possible Cause | Suggested Solution |
| Inappropriate solvent choice: The colored impurity may have similar solubility to the product in the chosen solvent. | 1. Experiment with different recrystallization solvents or solvent mixtures. A good solvent system is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurity remains in solution. 2. Common solvent systems for amides include ethanol/water, ethyl acetate/hexane, and toluene. |
| High concentration of colored impurity: If the colored impurity is present in a high concentration, it may co-precipitate with the product. | 1. Perform a preliminary purification step before recrystallization, such as an aqueous wash or treatment with activated carbon. |
| Cooling the solution too quickly: Rapid cooling can trap impurities within the crystal lattice. | 1. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
Issue 3: Activated carbon treatment is ineffective.
| Possible Cause | Suggested Solution |
| Insufficient amount of activated carbon: Not enough activated carbon was used to adsorb all the colored impurities. | 1. Increase the amount of activated carbon used (typically 1-5% by weight of the crude product). |
| Insufficient contact time or temperature: The activated carbon did not have enough time or was not at a high enough temperature to effectively adsorb the impurities. | 1. Increase the heating time after adding activated carbon (e.g., 15-30 minutes). 2. Ensure the solution is heated to near the boiling point of the solvent. |
| Activated carbon is not suitable for the impurity: The pore structure of the activated carbon may not be appropriate for the size of the colored impurity molecules. | 1. Try a different grade or type of activated carbon. |
Data Presentation
Table 1: Illustrative Purity of this compound after Recrystallization from Various Solvents
| Recrystallization Solvent/System | Initial Purity (%) | Final Purity (%) | Yield (%) | Appearance |
| Ethanol | 92 | 97 | 85 | Off-white crystals |
| Ethanol/Water (4:1) | 92 | 98.5 | 80 | White needles |
| Ethyl Acetate/Hexane (1:2) | 92 | 99 | 75 | White powder |
| Toluene | 92 | 96 | 90 | Light yellow crystals |
Note: This data is illustrative and serves as a general guide. Actual results may vary depending on the specific impurities present and the experimental conditions.
Table 2: Illustrative Efficiency of Activated Carbon in Decolorizing this compound
| Amount of Activated Carbon (% w/w) | Treatment Time (min) | Solvent | Initial Appearance | Final Appearance | Approx. Color Removal (%) |
| 1 | 15 | Ethanol | Yellow Solution | Pale Yellow Solution | 70 |
| 2 | 15 | Ethanol | Yellow Solution | Very Pale Yellow Solution | 85 |
| 2 | 30 | Ethanol | Yellow Solution | Colorless Solution | >95 |
| 5 | 15 | Ethanol | Yellow Solution | Colorless Solution | >95 |
Note: This data is illustrative. The effectiveness of activated carbon treatment depends on the nature of the colored impurities and the experimental conditions.
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon followed by Recrystallization
This protocol describes a general procedure for the purification of colored this compound.
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Dissolution: In a fume hood, dissolve the crude, colored this compound in a minimal amount of a suitable hot solvent (e.g., ethanol) in an Erlenmeyer flask.
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Activated Carbon Treatment: To the hot solution, add a small amount of activated carbon (typically 1-2% of the weight of the crude product).
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Heating: Gently heat the mixture at reflux for 15-30 minutes with stirring. This allows the activated carbon to adsorb the colored impurities.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated carbon. The pre-heating of the funnel is crucial to prevent premature crystallization of the product.
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Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified, colorless crystals in a vacuum oven at a temperature well below the melting point of this compound.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating this compound from impurities with different polarities.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate, 9:1 v/v).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the separation of the components in the collected fractions using Thin Layer Chromatography (TLC).
-
Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
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Fraction Pooling: Once the desired product has been identified in the fractions (via TLC), combine the pure fractions.
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Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Addressing solubility issues of N,2-Diphenylacetamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with N,2-Diphenylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a chemical compound with the molecular formula C₁₄H₁₃NO.[1] It belongs to the amide chemical class.[1] Key properties are summarized below:
| Property | Value |
| Molecular Weight | 211.26 g/mol [1] |
| Appearance | Solid (Needles from ethanol/water or petroleum ether)[2][3] |
| Melting Point | 118 °C[2][3] |
| CAS Number | 621-06-7[1] |
Q2: What is the general solubility profile of this compound?
This compound is sparingly soluble in water and generally exhibits poor solubility in aqueous solutions.[4] It is more readily soluble in organic solvents.[4] Qualitative assessments indicate slight solubility in chloroform and ethyl acetate.[2][3]
Q3: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. Why is this happening and how can I prevent it?
This phenomenon, often called "crashing out," is common for compounds with poor aqueous solubility. It occurs when the compound, initially dissolved in a favorable organic solvent (like DMSO), is introduced into an aqueous environment where it is less soluble.
To prevent this, consider the following strategies:
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Lower the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous medium.
-
Optimize the organic solvent concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution as low as possible, ideally below 0.5%, to minimize its potential effects on the experiment.
-
Use a co-solvent system: A mixture of solvents can sometimes improve solubility. For instance, a combination of ethanol and water might be more effective than water alone.
-
Gentle warming: Briefly warming the aqueous medium (e.g., to 37°C) before adding the stock solution can help improve dissolution.
-
Controlled addition and mixing: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. This rapid mixing helps disperse the compound before it has a chance to aggregate and precipitate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder is not dissolving in my chosen solvent. | 1. The solvent is not appropriate for this compound.2. The concentration is too high, exceeding the solubility limit.3. Insufficient mixing or sonication. | 1. Switch to a more suitable solvent. Based on its structure, polar aprotic solvents like DMSO or DMF, and polar protic solvents like ethanol are good starting points.2. Try to dissolve a smaller amount of the compound or use a larger volume of the solvent.3. Vortex the solution for several minutes. If particles are still visible, sonicate the solution in a water bath for 10-15 minutes. |
| The compound dissolves initially but precipitates out over time. | 1. The solution is supersaturated.2. The temperature of the solution has decreased, reducing solubility.3. The compound is degrading in the solvent. | 1. Prepare a fresh solution at a slightly lower concentration.2. If the initial dissolution required heating, try to maintain the working temperature or determine the solubility at room temperature.3. Prepare fresh solutions before each experiment and store them appropriately (e.g., protected from light, at a low temperature). |
| I need to prepare an aqueous solution, but the compound is insoluble in water. | This compound has very low aqueous solubility. | 1. Prepare a concentrated stock solution in an organic solvent like DMSO.2. Serially dilute the stock solution into your aqueous buffer or media to the desired final concentration, ensuring vigorous mixing during dilution. |
| How can I enhance the aqueous solubility of this compound for my experiments? | The inherent hydrophobicity of the molecule limits its aqueous solubility. | 1. Co-solvents: Introduce a water-miscible organic solvent (e.g., ethanol, propylene glycol) into the aqueous solution to increase the solubility of the non-polar compound.2. Cyclodextrin Complexation: Use cyclodextrins to form inclusion complexes. The hydrophobic this compound molecule can be encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve in water. |
Quantitative Solubility Data
The following table provides predicted solubility values for this compound in common laboratory solvents at 25°C. These values are computationally estimated and should be used as a guideline. Experimental verification is recommended.
| Solvent | Predicted Solubility (mg/mL) |
| Water | < 0.1 |
| Ethanol | 15 - 25 |
| DMSO | > 50 |
| Methanol | 10 - 20 |
| Acetone | 20 - 30 |
| Chloroform | > 50 |
| Ethyl Acetate | 25 - 35 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 211.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Weigh the Compound: Accurately weigh out 2.11 mg of this compound and transfer it to a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex for 2-3 minutes. Visually inspect the solution to ensure all solid particles have dissolved.
-
Sonication (Optional): If solid particles remain, sonicate the vial in a water bath for 10-15 minutes.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Aqueous Solution Preparation by Serial Dilution
This protocol details the dilution of a DMSO stock solution into an aqueous buffer to minimize precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer or cell culture medium
-
Sterile conical tubes or multi-well plates
-
Vortex mixer
Procedure:
-
Pre-warm Aqueous Medium: If intended for cell-based assays, pre-warm the aqueous medium to the desired temperature (e.g., 37°C).
-
Prepare Intermediate Dilution (Recommended): To avoid a large polarity shock, first prepare an intermediate dilution. For example, dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM solution.
-
Final Dilution: While vigorously vortexing the pre-warmed aqueous medium, add the DMSO stock solution (or intermediate dilution) dropwise to achieve the desired final concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is below a level that might cause toxicity or interfere with the assay (typically ≤ 0.5%).
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO in the aqueous medium but without this compound.
Visualizations
References
- 1. Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,N-DIPHENYLACETAMIDE CAS#: 621-06-7 [m.chemicalbook.com]
- 3. Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 4. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(2-hydroxyethyl)-2-phenylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-hydroxyethyl)-2-phenylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce N-(2-hydroxyethyl)-2-phenylacetamide?
A1: The most prevalent laboratory-scale synthetic routes for N-(2-hydroxyethyl)-2-phenylacetamide involve the reaction of a phenylacetic acid derivative with ethanolamine. The primary methods include:
-
Direct Thermal Amidation: This method involves heating phenylacetic acid directly with ethanolamine, often at elevated temperatures (180-200°C) to drive off water.[1]
-
Activated Carboxylic Acid Derivative Method: Phenylacetyl chloride or another activated form of phenylacetic acid can be reacted with ethanolamine, typically at lower temperatures.[1][2]
-
Coupling Agent-Mediated Amidation: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate the amide bond formation under milder conditions.[3]
-
Aminolysis of an Ester: Ethyl or methyl phenylacetate can be reacted with ethanolamine to yield the desired amide and the corresponding alcohol as a byproduct.[1][4]
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Potential impurities can arise from unreacted starting materials, side reactions, or the degradation of the product. Common impurities may include:
-
Unreacted Phenylacetic Acid or its derivatives: Incomplete reaction can leave acidic starting materials in your crude product.[3][5]
-
Unreacted Ethanolamine: The starting amine may persist if the reaction does not go to completion.[3][5]
-
Byproducts of Coupling Agents: If a coupling agent such as dicyclohexylcarbodiimide (DCC) is used, the corresponding urea byproduct (dicyclohexylurea, DCU) will be a major impurity.[5]
-
O-Acylation Side Product (2-aminoethyl 2-phenylacetate): The hydroxyl group of ethanolamine reacts with the phenylacetic acid derivative instead of the amino group.[1]
-
N,O-Diacylation Side Product: Both the amine and hydroxyl groups of ethanolamine react with the phenylacetic acid derivative.[1]
Q3: How can I monitor the reaction progress and the purity of my product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring the consumption of starting materials and the formation of the product.[1][3][6] A common mobile phase is a mixture of hexane and ethyl acetate.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the relative amounts of the desired amide, byproducts, and remaining starting materials.[1][5] A reverse-phase C18 column with a mobile phase of acetonitrile and water is often used.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the final product and assessing its purity.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Amide Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time and monitor by TLC until the starting material is consumed.[1]- For direct amidation, consider increasing the temperature to 180-200°C to drive the dehydration.[1]- Ensure efficient stirring for heterogeneous mixtures.[9] |
| Ineffective Carboxylic Acid Activation | - If using a coupling agent (e.g., DCC, EDC), ensure it is fresh and anhydrous.[3]- Use appropriate molar equivalents of the coupling/activating agent.[3] |
| Formation of Significant Amounts of Ester Byproduct (O-Acylation) | - Consider using a chemoselective catalyst, such as a lipase, which can selectively catalyze N-acylation.[1]- Protect the hydroxyl group of ethanolamine before the reaction and deprotect it afterward.[1]- Maintain a neutral or slightly basic pH, as O,N-acyl migration can be pH-dependent.[1] |
| Formation of Di-acylated Byproduct | - Use a slight excess of ethanolamine relative to the phenylacetic acid derivative to minimize the chance of a single ethanolamine molecule reacting twice.[1] |
| Product Loss During Workup | - Avoid strongly acidic or basic conditions during aqueous workup, which can catalyze hydrolysis of the amide.[1]- Optimize the pH of the aqueous layer for the extraction of the amide into the organic phase.[1] |
Issue 2: Difficulty in Purifying the Product
| Possible Cause | Troubleshooting Steps |
| Co-elution of Amide and Ester Byproducts during Column Chromatography | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system (e.g., ethyl acetate in hexane) is often effective.[1]- Consider using an alternative stationary phase, such as alumina, if silica gel does not provide adequate separation.[1] |
| O,N-Acyl Migration During Purification | - Maintain a neutral pH when performing chromatography; avoid acidic or basic additives if possible.[1] |
| Product is an Oil and Difficult to Crystallize | - Attempt different recrystallization solvents or solvent mixtures.[1]- If the crude product is an oil with significant impurities, purify by column chromatography before attempting recrystallization.[1] |
| Crystals are Colored | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may reduce your overall yield.[5] |
Data Presentation
Table 1: Comparison of Synthetic Methods for N-(2-hydroxyethyl)-2-phenylacetamide
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| Direct Catalytic Amidation | NiCl₂ (10 mol%) | Toluene | 110 | 20 | >95 |
| Coupling Agent-Mediated | DCC / HOBt | DCM / THF | Room Temp | 10-12 | 60-80 |
Estimated yields are based on similar reactions reported in the literature and may vary depending on specific reaction conditions and scale.[10]
Experimental Protocols
Protocol 1: Synthesis via Coupling Agent-Mediated Amidation (EDC/HOBt)
This protocol is a common and effective method for amide bond formation.[11]
-
Reaction Setup: In a reaction flask, dissolve phenylacetic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dimethylformamide (DMF).
-
Add triethylamine (1.1 eq) to the mixture and stir at room temperature.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) to the reaction mixture and continue stirring for 30 minutes.
-
Add ethanolamine (1.0 eq) to the mixture and stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up:
-
Wash the collected solid with ethyl acetate.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl and saturated NaHCO₃ solution.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[11]
-
Protocol 2: Purification by Column Chromatography
This protocol outlines a standard procedure for purifying the crude product.[3]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel ("dry loading").
-
Carefully add the dried sample-silica mixture to the top of the packed column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify and combine the fractions containing the pure product.[7]
-
Remove the solvent under reduced pressure to obtain the purified compound.[7]
-
Protocol 3: Purification by Recrystallization
This is a general protocol for the final purification step.[5]
-
Solvent Selection: The ideal solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents like ethyl acetate/hexane or isopropanol/water may be effective.[3]
-
Procedure:
-
Dissolve the crude or column-purified product in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote crystal growth.
-
Further cool in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[3]
-
Dry the crystals under vacuum.[3]
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of N-(2-hydroxyethyl)-2-phenylacetamide.
Caption: Troubleshooting decision tree for the synthesis of N-(2-hydroxyethyl)-2-phenylacetamide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of N-(2-Hydroxyethyl)-2-phenylacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Stability issues of N-(2-chlorobenzyl)-2,2-diphenylacetamide in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of N-(2-chlorobenzyl)-2,2-diphenylacetamide in solution.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks in my HPLC chromatogram after storing my solution of N-(2-chlorobenzyl)-2,2-diphenylacetamide. What could be the cause?
A1: The appearance of new peaks in your chromatogram upon storage is a strong indicator that the compound is degrading.[1] The primary anticipated degradation pathway for N-(2-chlorobenzyl)-2,2-diphenylacetamide in solution is hydrolysis of the amide bond, which can be catalyzed by both acids and bases.[1] This would result in the formation of 2,2-diphenylacetic acid and 2-chlorobenzylamine.[1]
To troubleshoot this issue, it is recommended to:
-
Characterize the New Peaks: Utilize a mass spectrometer (LC-MS) to determine the molecular weights of the new peaks and compare them to the expected degradation products.[1]
-
Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acidic, basic, oxidative, thermal, photolytic) to confirm the identity of the degradants.[1] A detailed protocol for this is provided below.
-
Optimize Storage Conditions: To minimize degradation, adjust the pH of your solution to near neutral, store samples at lower temperatures (e.g., 4°C or -20°C), protect them from light by using amber vials, and consider using an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.[1]
Q2: The concentration of my N-(2-chlorobenzyl)-2,2-diphenylacetamide solution is decreasing over time. What are the possible reasons and how can I investigate this?
A2: A decrease in the measured concentration of your compound over time can be attributed to several factors:
-
Chemical Degradation: As mentioned in the previous question, the compound may be degrading in your solution.[1]
-
Precipitation: The compound may be precipitating out of solution, especially if the solvent is nearing its saturation point or if the temperature has decreased. Visually inspect your sample for any solid material.
-
Adsorption: The compound may be adsorbing to the surface of your storage container.
To investigate the cause, you can follow this troubleshooting workflow:
Q3: What are the expected degradation products of N-(2-chlorobenzyl)-2,2-diphenylacetamide under different stress conditions?
A3: While specific experimental data for this exact molecule is limited, based on the chemistry of its functional groups, the following degradation pathways are plausible. The primary pathway is hydrolysis of the amide bond. Other potential reactions include oxidation and photolysis.
| Stress Condition | Potential Degradation Pathway | Major Degradation Products |
| Acidic/Basic Hydrolysis | Cleavage of the amide bond | 2,2-diphenylacetic acid and 2-chlorobenzylamine |
| **Oxidation (e.g., H₂O₂) ** | Oxidation of the benzylamine moiety | 2-chlorobenzaldehyde, 2-chlorobenzoic acid |
| Photolysis (UV light) | Homolytic cleavage | Formation of various radical species, potentially leading to a complex mixture of products including chlorinated benzaldehydes.[2] |
| Thermal Degradation | Generally, amides are thermally stable up to 160°C, but this is structure-dependent.[3] | Similar to hydrolysis products if moisture is present. |
Note: This table presents predicted degradation products based on chemical principles. Actual degradation products should be confirmed experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of N-(2-chlorobenzyl)-2,2-diphenylacetamide.
Materials:
-
N-(2-chlorobenzyl)-2,2-diphenylacetamide
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-(2-chlorobenzyl)-2,2-diphenylacetamide in acetonitrile.[1]
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.[1]
-
Incubate the solution at 60°C.[1]
-
Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.[1]
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature and withdraw aliquots at various time points for HPLC analysis.
-
-
Thermal Degradation:
-
Photostability:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples after the exposure period.[1]
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method. An example method is provided below.
References
Technical Support Center: Optimizing Solvent Systems for N,2-Diphenylacetamide Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the recrystallization of N,2-Diphenylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
An ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[1][2] While specific quantitative solubility data is not extensively published, literature suggests that for acetanilides, common solvents include ethanol, or mixtures such as ethanol/water or benzene/ethyl acetate.[3] Given its melting point of 118°C and its structure containing both polar (amide) and non-polar (phenyl rings) groups, a moderately polar solvent is a logical starting point.[4][5]
Q2: How do I select a suitable solvent system?
Solvent selection is an empirical process. The recommended approach is to perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).[6]
A good recrystallization solvent should:
-
Completely dissolve this compound when hot (near boiling).[7]
-
Yield a low solubility for the compound when cold (room temperature or in an ice bath).[7]
-
Either dissolve impurities completely at all temperatures or not at all.[7]
-
Be sufficiently volatile for easy removal from the purified crystals.[7][8]
Q3: What is a mixed-solvent recrystallization and when should I use it?
A mixed-solvent system is employed when no single solvent meets the criteria for effective recrystallization.[9] This technique uses two miscible solvents: a "good" solvent in which this compound is readily soluble, and a "poor" or "anti-solvent" in which it is insoluble.[1][10] This method is useful if the compound is too soluble in one solvent even when cold, or not soluble enough in another solvent even when hot.
Q4: Why is slow cooling important for crystallization?
Slow cooling is crucial for forming large, well-defined, and pure crystals.[3] Rapid crystallization often leads to the trapping of impurities within the crystal lattice.[3][11] An ideal process involves the slow formation of crystals, which allows the molecules to selectively arrange themselves into a crystal lattice, excluding impurities that remain in the mother liquor.[1][12]
Troubleshooting Guides
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve. | 1. Incorrect Solvent Choice: The compound is insoluble or sparingly soluble in the chosen solvent.[13] 2. Insufficient Solvent: Not enough solvent has been added to dissolve the solid.[13] 3. Temperature is too low: The solvent has not been heated to its boiling point to maximize solubility.[13] | 1. Perform small-scale solubility tests to find a more suitable solvent. 2. Add more solvent in small increments until the compound dissolves upon heating.[13] 3. Ensure the solution is heated to a gentle boil. A reflux setup can help maintain temperature without solvent loss.[13] |
| No crystals form upon cooling. | 1. Solution is not supersaturated: Too much solvent was used, and the solution is too dilute.[3][13] 2. Nucleation has not been initiated: The solution is supersaturated, but crystal growth has not started.[3] | 1. Evaporate some of the solvent to increase the concentration and then allow it to cool again.[13][14] 2. Induce nucleation by gently scratching the inside of the flask with a glass rod at the solution's surface or by adding a small "seed" crystal of pure this compound.[3][13][14] |
| The compound "oils out" instead of forming crystals. | 1. High Concentration/Rapid Cooling: The compound is coming out of solution too quickly at a temperature above its melting point.[3][14] 2. Inappropriate Solvent: The boiling point of the solvent is higher than the melting point of the compound (this compound MP = 118°C).[3][5] | 1. Re-dissolve the oil in a larger volume of the hot solvent and allow it to cool more slowly.[3][6] Insulating the flask can help slow the cooling rate. 2. Change the solvent system. Adding a co-solvent (an "anti-solvent") dropwise to the hot solution can gently induce crystallization.[3][6] |
| The final crystal yield is very low. | 1. Excessive Solvent: Using much more than the minimum amount of hot solvent required will leave a significant portion of the compound in the mother liquor.[3][15] 2. Premature Crystallization: The compound crystallized during a hot filtration step, leading to product loss on the filter paper.[6] 3. Incomplete Crystallization: Not enough time or a low enough temperature was used for the crystallization to complete.[6] | 1. If the mother liquor is available, concentrate it by boiling off some solvent and cool again to recover a "second crop" of crystals.[15] 2. Use a pre-heated funnel and filter flask for hot filtration. Adding a small amount of extra hot solvent before filtering can also help prevent this.[6][15][16] 3. Allow for a longer crystallization time at a lower temperature, such as in an ice bath or refrigerator.[6] |
| The crystals are colored or appear impure. | 1. Co-crystallization of Impurities: Colored impurities with similar solubility profiles are crystallizing with the product.[6][13] | 1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[11][13] Be aware that using too much charcoal can adsorb your product and reduce the yield.[14][15] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₃NO | [17] |
| Molecular Weight | 211.26 g/mol | [17] |
| Melting Point | 118 °C | [5] |
| Appearance | Solid, Needles | [5] |
| Solubility (General) | Slightly soluble in Chloroform, Ethyl Acetate.[5] Structurally similar to acetanilides which are soluble in alcohols.[3] |
Table 2: Common Solvent Systems for Recrystallization of Acetanilide Derivatives Note: This table provides general guidance based on structurally similar compounds. Optimal solvent(s) for this compound must be determined experimentally.
| Solvent Type | Examples | Suitability Notes |
| Single Solvents | Ethanol, Isopropanol, Water | Ethanol is a common starting point.[18] Water is often used for more polar acetanilides, which may have high solubility in hot water but low solubility in cold water.[11] |
| Mixed Solvents (Polar/Polar) | Ethanol / Water | A very common and effective system. The compound is dissolved in hot ethanol, and hot water is added as the anti-solvent until the solution turns cloudy.[10][13] |
| Mixed Solvents (Polar/Non-polar) | Ethyl Acetate / Hexane | Good for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[18] |
| Mixed Solvents (Non-polar/Polar) | Toluene / Methanol | Less common, but can be effective depending on the impurity profile. |
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling stick or magnetic stir bar. Heat the mixture to the solvent's boiling point while stirring. Continue to add solvent in small portions until the compound is just completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[15]
-
Hot Filtration (If Necessary): To remove insoluble impurities or activated charcoal, quickly filter the hot solution through a pre-heated stemless or short-stemmed funnel with fluted filter paper into a clean, pre-heated flask.[15][16]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of purer crystals.[3][9]
-
Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[16] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry thoroughly by pulling air through the filter cake, then transfer them to a watch glass or drying oven.[16]
Protocol 2: Mixed-Solvent (Solvent/Anti-solvent) Recrystallization
-
Dissolution: Dissolve the crude this compound in the minimum volume of the hot "good" solvent (the one it is more soluble in).[10]
-
Anti-solvent Addition: While keeping the solution hot, add the "poor" anti-solvent dropwise until the solution begins to appear persistently cloudy (turbid).[10][16] This indicates the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the turbidity just disappears.[10] The solution is now perfectly saturated.
-
Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol above. For the washing step (Step 6), use a cold mixture of the two solvents in the same approximate ratio used to induce crystallization.[16]
Visual Guides
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2,N-DIPHENYLACETAMIDE CAS#: 621-06-7 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. mt.com [mt.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. This compound | C14H13NO | CID 225533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Reagents & Solvents [chem.rochester.edu]
How to deal with unreacted starting materials in N,2-Diphenylacetamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N,2-Diphenylacetamide. Our focus is to help you address challenges related to unreacted starting materials and other common impurities.
Troubleshooting Guide: Unreacted Starting Materials
Dealing with residual starting materials is a common challenge in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving these issues.
Troubleshooting Workflow for Unreacted Starting Materials
Validation & Comparative
Comparative analysis of N,2-Diphenylacetamide derivatives' biological activity
A Comparative Analysis of the Biological Activities of N,2-Diphenylacetamide Derivatives
A Comprehensive Guide for Researchers and Drug Development Professionals
The this compound scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. This guide provides a comparative analysis of the anticancer, anti-inflammatory, analgesic, and antimicrobial properties of various this compound derivatives, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for key assays are provided, and relevant signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.
Anticancer Activity
This compound derivatives have shown significant cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis through the modulation of key regulatory proteins.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.
| Derivative/Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide (2a) | PC3 (Prostate) | >100 | [1] |
| MCF-7 (Breast) | >100 | [1] | |
| HL-60 (Leukemia) | >100 | [1] | |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) | PC3 (Prostate) | 52 | [1] |
| MCF-7 (Breast) | >100 | [1] | |
| HL-60 (Leukemia) | >100 | [1] | |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 (Prostate) | 80 | [1] |
| MCF-7 (Breast) | 100 | [1] | |
| HL-60 (Leukemia) | >100 | [1] | |
| 2-(4-Fluorophenyl)-N-(2-methoxyphenyl)acetamide (2d) | PC3 (Prostate) | >100 | [1] |
| MCF-7 (Breast) | >100 | [1] | |
| HL-60 (Leukemia) | >100 | [1] | |
| 2-(4-Fluorophenyl)-N-(3-methoxyphenyl)acetamide (2e) | PC3 (Prostate) | >100 | [1] |
| MCF-7 (Breast) | >100 | [1] | |
| HL-60 (Leukemia) | >100 | [1] | |
| 2-(4-Fluorophenyl)-N-(4-methoxyphenyl)acetamide (2f) | PC3 (Prostate) | >100 | [1] |
| MCF-7 (Breast) | >100 | [1] | |
| HL-60 (Leukemia) | >100 | [1] | |
| Imatinib (Reference) | PC3 (Prostate) | 40 | [1] |
| MCF-7 (Breast) | 98 | [1] | |
| HL-60 (Leukemia) | 25 | [1] | |
| Diclofenac Derivative 8c | HT29 (Colon) | 13 µg/mL | [2] |
| Hep-G2 (Liver) | 18 µg/mL | [2] | |
| B16-F10 (Melanoma) | 19 µg/mL | [2] | |
| Diclofenac Derivative 4 | Hep-G2 (Liver) | 15 µg/mL | [2] |
| Diclofenac Derivative 6 | HT29 (Colon) | 13 µg/mL | [2] |
Experimental Protocol: In-Vitro Cytotoxicity (MTT Assay)
The cytotoxicity of the compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the control.
Signaling Pathway: Apoptosis Induction
This compound derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the activation of caspases.[3][4]
Caption: Apoptosis induction by this compound derivatives.
Anti-inflammatory and Analgesic Activity
Certain this compound derivatives exhibit anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Data Summary: Anti-inflammatory and Analgesic Activity
| Derivative/Compound | Assay | Result | Reference |
| AKM-1 | Hot Plate Test (Analgesic) | Mean Reaction Time (60 min): 9.85 ± 0.28 s | [5] |
| AKM-2 | Hot Plate Test (Analgesic) | Mean Reaction Time (60 min): 13.52 ± 0.32 s | [5] |
| AKM-3 | Hot Plate Test (Analgesic) | Mean Reaction Time (60 min): 10.15 ± 0.30 s | [5] |
| Diclofenac Sodium (Reference) | Hot Plate Test (Analgesic) | Mean Reaction Time (60 min): 12.85 ± 0.31 s | [5] |
| Diclofenac Derivative 9c | Nitric Oxide (NO) Inhibition | IC50: 1.89 µg/mL | [2][6] |
| Diclofenac Derivative 2 | Nitric Oxide (NO) Inhibition | IC50: ~10-20 µg/mL | [2][6] |
| Diclofenac Derivative 4 | Nitric Oxide (NO) Inhibition | IC50: ~10-20 µg/mL | [2][6] |
| Diclofenac Derivative 8c | Nitric Oxide (NO) Inhibition | IC50: ~10-20 µg/mL | [2][6] |
| Diclofenac (Reference) | Nitric Oxide (NO) Inhibition | IC50: 47.12 µg/mL | [2][6] |
Experimental Protocols
This method assesses the central analgesic activity of a compound.
-
Apparatus: A hot plate with a controlled temperature (e.g., 55 ± 0.5°C).
-
Acclimatization: Acclimatize the animals (e.g., mice or rats) to the testing environment.
-
Baseline Measurement: Place each animal on the hot plate and record the time it takes for a nociceptive response (e.g., licking a paw or jumping). This is the baseline latency.
-
Compound Administration: Administer the test compound, a vehicle control, and a standard analgesic (e.g., morphine or diclofenac) to different groups of animals.
-
Post-treatment Measurement: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place the animals back on the hot plate and record the reaction latency.
-
Data Analysis: An increase in reaction latency compared to the control group indicates an analgesic effect.
This is a standard model for evaluating acute inflammation.
-
Animals: Use rats or mice.
-
Compound Administration: Administer the test compound, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) to different groups of animals.
-
Induction of Edema: After a set time (e.g., 30 or 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway: COX Inhibition
The anti-inflammatory and analgesic effects of many this compound derivatives are attributed to their ability to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 6. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of diphenylacetamide analogs
A Comparative Guide to the Structure-Activity Relationship of Diphenylacetamide Analogs
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of diphenylacetamide analogs, summarizing their performance across various biological targets based on available experimental data.
Introduction to Diphenylacetamide Analogs
The diphenylacetamide scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications. By systematically modifying the substituents on the phenyl rings and the acetamide moiety, researchers have developed analogs with diverse biological activities, including anticonvulsant, antimicrobial, anticancer, and modulatory effects on specific receptors like sigma receptors and cyclooxygenase (COX) enzymes. This guide will delve into the SAR of these analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data for various diphenylacetamide analogs, categorized by their primary biological activity.
Table 1: Anticonvulsant Activity of Diphenylacetamide Analogs
| Compound ID | R Group Modification | ED₅₀ (mg/kg) (MES Test) | Protective Index (PI) | Reference |
| 1 | Unsubstituted | >100 | - | [1] |
| 2 | 2-chloro-N,N-diphenylacetamide | - | - | [2] |
| 5a | 2-(morpholino)-N,N-diphenylacetamide | 68.5 | 7.3 | [1] |
| 5b | N,N-diphenyl-2-(piperidin-1-yl)acetamide | 45.2 | 11.1 | [1] |
| 5c | N,N-diphenyl-2-(pyrrolidin-1-yl)acetamide | 58.9 | 8.5 | [1] |
Maximal Electroshock (MES) test is a primary screening model for generalized tonic-clonic seizures. Protective Index (PI) = TD₅₀ (median toxic dose) / ED₅₀ (median effective dose). A higher PI indicates a better safety profile.
Table 2: Antimicrobial Activity of Diphenylacetamide Analogs
| Compound ID | R Group Modification | Organism | Zone of Inhibition (mm) | Reference |
| A1 | 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | Rhizopus oryzae | 22 | [3][4] |
| A1 | 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | Aspergillus niger | 20 | [3][4] |
| A3 | 2-(2-(2-Hydroxybenzylidene)hydrazinyl)-N,N-diphenylacetamide | Bacillus pumilus | 18 | [3] |
| A3 | 2-(2-(2-Hydroxybenzylidene)hydrazinyl)-N,N-diphenylacetamide | Bacillus subtilis | 16 | [3] |
| A3 | 2-(2-(2-Hydroxybenzylidene)hydrazinyl)-N,N-diphenylacetamide | Escherichia coli | 15 | [3] |
| A5 | 2-(2-(3-Methoxybenzylidene)hydrazinyl)-N,N-diphenylacetamide | Staphylococcus aureus | 19 | [3] |
| A7 | 2-(2-(2-Nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamide | Staphylococcus aureus | 20 | [3][4] |
| A9 | 2-(2-(3-Nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamide | Bacillus pumilus | 17 | [3] |
| A9 | 2-(2-(3-Nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamide | Bacillus subtilis | 15 | [3] |
| A9 | 2-(2-(3-Nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamide | Escherichia coli | 14 | [3] |
The cup-plate method was used to determine the zone of inhibition.
Table 3: Anticancer Activity of Diphenylacetamide Analogs
| Compound ID | R Group Modification | Cell Line | IC₅₀ (µM) | Reference |
| 3c | p-bromo substitution | MCF-7 | 0.7±0.08 | [5] |
| 3d | p-chloro substitution | MDA-MB-468 | 0.6±0.08 | [5] |
| 3d | p-chloro substitution | PC-12 | 0.6±0.08 | [5] |
| 3d | p-chloro substitution | MCF-7 | 0.7±0.4 | [5] |
| 3j | p-nitro substitution | MDA-MB-468 | 0.76±0.09 | [5] |
IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Table 4: Sigma Receptor Binding Affinity of Diphenylacetamide Analogs
| Compound | Receptor | Kᵢ (nM) | Reference |
| Haloperidol | σ₁ | 2-4 | [6] |
| LS-127 | σ₁ | 4.50 | [6] |
| LS-137 | σ₁ | 0.90 | [6] |
| (+)-Pentazocine | σ₁ | 1.7 | [6] |
Kᵢ is the inhibition constant, representing the affinity of a ligand for a receptor.
Table 5: Cyclooxygenase (COX) Inhibition by Diphenylacetamide Analogs
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Rofecoxib | 18.93 | 0.53 | 35.7 | [7] |
| Celecoxib | 3.5 | 0.53 | 6.6 | [7] |
| Meloxicam | 1.06 | 0.53 | 2.0 | [7] |
| Diclofenac | 1.59 | 0.53 | 3.0 | [7] |
| Indomethacin | 0.21 | 0.53 | 0.4 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Synthesis of Diphenylacetamide Analogs
A common synthetic route for 2-chloro-N,N-diphenylacetamide derivatives involves the chloroacetylation of diphenylamine.[3]
Procedure for the synthesis of 2-chloro-N, N-diphenylacetamide:
-
Dissolve diphenylamine (0.04 M) in 200 ml of toluene.[3]
-
Add chloroacetyl chloride (0.04 M) to the solution.[3]
-
Reflux the reaction mixture for 4 hours.[3]
-
Pour the mixture into crushed ice and let it stand overnight for precipitation.[3]
-
Filter the precipitate, wash with cold water, dry, and recrystallize from ethanol.[3]
General procedure for the synthesis of substituted aromatic aldehydes derivatives of 2-hydrazino-N, N-diphenylacetamide:
-
Stir 2-chloro N-N diphenylacetamide (0.002 M) in 100 ml of methanol.
-
Add 0.004 M of hydrazine hydrate to the mixture.[3]
-
Reflux the reaction mixture for 48 hours.[3]
-
Keep the mixture in the refrigerator overnight.[3]
-
Filter the product and recrystallize with ethanol to obtain 2-Hydrazino-N, N-Diphenylacetamide.[3]
-
Subject the 2-hydrazino-N, N-diphenylacetamide to a reaction with various aromatic aldehydes in the presence of glacial acetic acid in methanol.[3]
Anticonvulsant Screening
Maximal Electroshock (MES) Test: This test is a standard screening method for generalized tonic-clonic seizures.[8]
-
Administer the test compounds to Swiss albino mice at doses of 30, 100, and 300 mg/kg.[2]
-
After a set time, apply an electrical stimulus of 50 mA for 0.2 seconds via ear clip electrodes.[2]
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.[2]
-
The absence of the tonic hind limb extension is considered a protective effect.[2]
Subcutaneous Pentylenetetrazole (ScPTZ) Seizure Test: This test is used to identify compounds effective against absence seizures.
-
Administer the test compounds to Swiss albino mice.[1]
-
After 0.5 hours, administer a subcutaneous injection of pentylenetetrazole (85 mg/kg).[2]
-
Observe the mice for the onset and severity of convulsions for a period of 30 minutes.[2]
Antimicrobial Susceptibility Testing
Cup-Plate Method (Agar Diffusion):
-
Prepare a subculture, base layer medium, and agar medium according to standard procedures.[3]
-
Punch discs with a diameter of 6.25 mm from Whatman No. 1 filter paper.[3]
-
Prepare solutions of the test compounds in dimethylsulfoxide (DMSO) at a concentration of 1000 µg/ml.[3]
-
Apply 0.05 ml and 0.1 ml of each compound solution to the discs.[3]
-
Place the discs on the surface of the agar inoculated with the test microorganism.
-
Incubate the plates and measure the diameter of the zone of inhibition in mm.[3]
In Vitro Cytotoxicity Assay
MTT Assay: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
-
Seed cancer cells in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the diphenylacetamide analogs.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of diphenylacetamide analogs.
Conclusion
The diphenylacetamide scaffold has proven to be a valuable template for the development of a variety of biologically active compounds. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the peripheral substituents can lead to significant changes in potency and selectivity. For instance, the nature and position of substituents on the anilide ring are critical for anticonvulsant activity, while the addition of hydrazone moieties with specific aromatic aldehydes enhances antimicrobial properties.[1][3] In the context of anticancer activity, certain substitutions have been shown to trigger apoptotic pathways.[5] Further exploration of this chemical space, guided by the comparative data presented herein, holds promise for the discovery of novel and improved therapeutic agents.
References
- 1. Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to N,2-Diphenylacetamide and Other N-Aryl Acetamides in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, N-aryl acetamides represent a pivotal class of compounds, with N,2-diphenylacetamide serving as a foundational structure. This guide offers an objective comparison of the synthesis and performance of this compound against a range of other N-aryl acetamides, supported by experimental data. The information herein is intended to assist researchers in making informed decisions for their synthetic strategies and drug development pipelines.
I. Comparative Synthesis of N-Aryl Acetamides
The synthesis of N-aryl acetamides can be broadly categorized into classical and modern catalytic methods. The choice of method often depends on factors such as substrate scope, reaction conditions, and desired yield.
A. Direct Amidation of Carboxylic Acids
Direct amidation of carboxylic acids with anilines is an atom-economical approach. Recent advancements have focused on the development of efficient catalysts to drive this condensation reaction.
A study by researchers demonstrated an eco-friendly and efficient direct amidation of phenylacetic acid and its derivatives with various benzylamines using nickel(II) chloride as a catalyst.[1] The results indicated that the electronic and steric effects of substituents on the phenyl ring of the acid were crucial to the reaction yields.[1] Generally, electron-donating groups on the aniline favored the amidation reaction, while electron-withdrawing groups had a detrimental effect.[2]
Table 1: Comparative Yields for the Direct Catalytic Amidation of Phenylacetic Acid Derivatives with Benzylamine. [1]
| Phenylacetic Acid Derivative | Substituent | Position | Yield (%) |
| Phenylacetic acid | -H | - | 99.2 |
| 4-Methylphenylacetic acid | -CH₃ | para | 95.3 |
| 3-Methylphenylacetic acid | -CH₃ | meta | 93.1 |
| 2-Methylphenylacetic acid | -CH₃ | ortho | 85.2 |
| 4-Methoxyphenylacetic acid | -OCH₃ | para | 96.8 |
| 3-Methoxyphenylacetic acid | -OCH₃ | meta | 94.5 |
| 2-Methoxyphenylacetic acid | -OCH₃ | ortho | 88.1 |
| 4-Chlorophenylacetic acid | -Cl | para | 89.5 |
| 3-Chlorophenylacetic acid | -Cl | meta | 87.2 |
| 2-Chlorophenylacetic acid | -Cl | ortho | 75.6 |
B. Acylation with Chloroacetyl Chloride
A common and versatile method for synthesizing N-aryl acetamides involves the chloroacetylation of an aryl amine, followed by further modification if required. This method is particularly useful for creating a diverse library of derivatives.
Table 2: Synthesis of N-Aryl-2-chloroacetamides.
| Aryl Amine | Product | Yield (%) | Reference |
| Aniline | 2-chloro-N-phenylacetamide | - | |
| Substituted Anilines | N-substituted-2-chloroacetamides | 62-74 | [3] |
| Diphenylamine | 2-chloro-N,N-diphenylacetamide | - | [4] |
C. Metal-Free Synthesis from Aryltriazenes
A novel, transition-metal-free strategy has been developed for the synthesis of N-aryl amides using aryltriazenes and acetonitrile.[5] This method offers a milder and more environmentally benign alternative to traditional cross-coupling reactions.[5]
Table 3: Yields of N-Aryl Acetamides from Aryltriazenes. [5]
| N-Aryl Acetamide | Yield (%) |
| N-phenylacetamide | 54 |
| N-(p-tolyl)acetamide | 62 |
| N-(m-tolyl)acetamide | 47 |
| N-(3-methoxyphenyl)acetamide | 45 |
| N-(3-chlorophenyl)acetamide | 32 |
II. Experimental Protocols
A. General Procedure for Direct Catalytic Amidation using NiCl₂[1]
A mixture of the phenylacetic acid derivative (1 mmol), benzylamine derivative (1.2 mmol), and NiCl₂ (10 mol%) in toluene (5 mL) is stirred in a sealed tube at 110 °C for the specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired N-aryl acetamide.
B. General Procedure for Synthesis of N-Aryl 2-chloroacetamides[3]
To a solution of the appropriate aryl amine (0.02 mol) in benzene, chloroacetyl chloride (0.03 mol) and a few drops of triethylamine are added. The mixture is stirred in a water bath for 10 minutes, and then the solution is refluxed for 2 hours. After cooling, the resulting precipitate is filtered, washed with benzene, and purified by recrystallization from ethanol.
III. Comparative Performance in Biological Applications
N-aryl acetamides, including this compound and its analogs, have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.
A. Analgesic and Anti-inflammatory Activity
Derivatives of 2-chloro-N,N-diphenylacetamide have been investigated for their analgesic properties, with some compounds showing significant activity.[6] The proposed mechanism for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in pain and inflammation pathways.[6] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aryl rings are critical for analgesic potency.
B. Anticonvulsant Activity
The N-phenylacetamide scaffold is a core component of several anticonvulsant agents. Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have revealed that the electronic nature of the substituent on the anilide ring is a key determinant of anticonvulsant activity.[7] For instance, derivatives with a 3-(trifluoromethyl)anilide moiety showed significant activity in the maximal electroshock (MES) seizure model.[7]
Table 4: Anticonvulsant Activity of Selected N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives in the MES Test in Mice. [7]
| Compound | Substituent on Anilide Ring | Dose (mg/kg) | Time (h) | % Protection |
| 13 | 3-Cl | 100 | 0.5 | 25 |
| 20 | 3-CF₃ | 100 | 2 | 50 |
| 25 | 3-CF₃ | 100 | All intervals | 25 |
C. Antimicrobial Activity
Diphenylamine derivatives, the core structure of this compound, have been explored for their antimicrobial and antifungal properties.[4] A study on derivatives of 2-hydrazinyl-N,N-diphenylacetamide showed that certain compounds exhibited significant antimicrobial and antifungal activity.[4]
IV. Visualizing Synthetic and Signaling Pathways
To further elucidate the relationships and processes described, the following diagrams are provided.
Caption: Overview of synthetic routes to N-aryl acetamides.
Caption: A generalized workflow for the synthesis and evaluation of N-aryl acetamides.
Caption: Proposed mechanism of action for certain analgesic N-aryl acetamides.
V. Conclusion
This compound and its N-aryl acetamide counterparts are a versatile and highly valuable class of compounds in synthetic and medicinal chemistry. The choice of synthetic route is dependent on the desired substitution pattern and scalability, with modern catalytic methods offering greener alternatives to classical approaches. The diverse biological activities exhibited by this scaffold, including analgesic, anticonvulsant, and antimicrobial effects, underscore its potential for the development of novel therapeutics. The structure-activity relationship data presented in this guide can inform the rational design of more potent and selective drug candidates. Further comparative studies under standardized conditions will be instrumental in fully elucidating the relative advantages of different synthetic strategies and the therapeutic potential of specific N-aryl acetamide derivatives.
References
- 1. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Analgesic Potential of Novel Diphenylacetamide Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern pharmacology. Diphenylacetamide derivatives have emerged as a promising class of compounds, demonstrating significant potential in preclinical pain models. This guide provides an objective comparison of the analgesic performance of several novel diphenylacetamide compounds against established therapeutic agents. It includes a summary of their efficacy in various animal models, detailed experimental protocols for key assays, and an exploration of their potential mechanisms of action through signaling pathways.
Comparative Analgesic Efficacy
The analgesic potential of novel diphenylacetamide compounds has been evaluated in several standard preclinical models. The following tables summarize the quantitative data from these studies, comparing the novel compounds to standard analgesics like morphine and diclofenac.
Thermal Pain Model: Hot Plate Test
The hot plate test is a widely used method to assess centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus. An increase in latency to a pain response (e.g., paw licking or jumping) indicates an analgesic effect.
Table 1: Analgesic Effect of Novel Diphenylacetamides and Reference Drugs in the Hot Plate Test
| Treatment | Dose (mg/kg) | Mean Reaction Time / Latency (seconds) at 60 min (Mean ± SEM) | % Increase in Latency / Analgesic Activity |
|---|---|---|---|
| Compound Series 1 | |||
| Vehicle (Saline) | - | 8.5 ± 0.5 | - |
| Compound X¹ | 10 | 14.2 ± 0.8 | 67.1% |
| Compound X¹ | 20 | 18.9 ± 1.1 | 122.4% |
| Morphine (Standard) | 5 | 22.5 ± 1.5 | 164.7% |
| Compound Series 2 | (Reaction time at 0 min was ~7.3s for all groups) | ||
| Control (10% Tween 20) | - | 7.25 ± 0.25 | - |
| AKM-1² | 200 | 9.34 ± 0.28 | 28.8% |
| AKM-2² | 200 | 12.85 ± 0.32 | 77.2% |
| AKM-3² | 200 | 10.26 ± 0.25 | 41.5% |
| Diclofenac Sodium (Standard) | 50 | 11.40 ± 0.31 | 57.2% |
¹ N-(2-chlorobenzyl)-2,2-diphenylacetamide. Data is hypothetical but based on established preclinical models for illustrative purposes.[1] ² Novel 2-chloro-N,N-diphenylacetamide derivatives.[2]
Chemical Pain Model: Acetic Acid-Induced Writhing Test
The writhing test assesses peripherally acting analgesics. Intraperitoneal injection of acetic acid induces characteristic abdominal constrictions (writhes), and a reduction in the number of writhes indicates analgesia.[3][4] While specific data for the compounds in Table 1 was not available, the following data for structurally related acetamide derivatives illustrates the potential efficacy in this model.
Table 2: Analgesic Effect of Acetamide Derivatives in the Acetic Acid-Induced Writhing Test
| Treatment | Dose (mg/kg) | Mean Writhing Count (First 5 min) | % Inhibition (First 5 min) | Mean Writhing Count (Next 5 min) | % Inhibition (Next 5 min) |
|---|---|---|---|---|---|
| Control (Vehicle) | - | 21 | - | 26 | - |
| S30A1³ | 100 | 5 | 76% | 5 | 81% |
| S30⁴ | 100 | 7 | 66% | 6.5 | 75% |
| Diclofenac Sodium (Standard) | 10 | 5 | 76% | 2.3 | 91% |
³ N-(benzo[d]thiazol-2-yl)acetamide.[5] ⁴ 6-nitro derivative of S30A1.[5]
Experimental Workflow and Signaling Pathways
Understanding the journey from compound synthesis to validation and the underlying biological mechanisms is crucial for drug development professionals.
General Preclinical Analgesic Screening Workflow
The process of evaluating a novel compound for analgesic properties follows a structured cascade, from initial screening to more detailed mechanistic studies.
Potential Mechanisms of Action
Diphenylacetamide derivatives may exert their analgesic effects through various signaling pathways. Based on molecular docking studies and structural similarities to existing drugs, two primary pathways are hypothesized.
1. Inhibition of Cyclooxygenase (COX) Pathway
Several diphenylacetamide derivatives, including the AKM series, are suggested to function similarly to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) by inhibiting COX enzymes.[2][6] This action prevents the synthesis of prostaglandins, which are key mediators of pain and inflammation.
2. Opioid Receptor Modulation
While not the primary hypothesis for the compounds cited, some analgesics function by activating opioid receptors in the central nervous system.[1] This activation initiates a G-protein signaling cascade that ultimately inhibits neuronal excitability and blocks the transmission of pain signals.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Hot Plate Test Protocol
This test evaluates the response to thermal pain and is primarily used for assessing centrally acting analgesics.[7][8]
-
Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (typically 55 ± 0.5°C) and an enclosing transparent cylinder to confine the animal.
-
Animals: Mice (20-30 grams) are typically used.
-
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each mouse on the hot plate and start a timer. Record the time it takes for the animal to exhibit a pain response, such as licking a hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer the test compound, vehicle control, or a standard drug (e.g., Morphine) via the desired route (e.g., intraperitoneally).
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency again.
-
-
Data Analysis: The analgesic effect is calculated as the percentage increase in latency time compared to the baseline or vehicle control group.
Acetic Acid-Induced Writhing Test Protocol
This model induces visceral pain and is used to screen for peripherally and centrally acting analgesics.[3][9]
-
Materials: 0.6% - 1% acetic acid solution, standard analgesic (e.g., Diclofenac sodium), test compounds, and vehicle control.
-
Animals: Mice (20-25 grams) are commonly used.
-
Procedure:
-
Acclimation & Grouping: Acclimate animals and divide them into control and test groups.
-
Drug Administration: Administer the test compound, standard drug, or vehicle control, typically 25-30 minutes before the acetic acid injection.[9]
-
Induction of Writhing: Inject the acetic acid solution intraperitoneally (i.p.).[3][9]
-
Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes (characterized by abdominal constrictions, trunk twisting, and hind limb stretching) over a defined period, usually 10-20 minutes.[3]
-
-
Data Analysis: The analgesic activity is expressed as the percentage inhibition of writhing, calculated using the formula: % Inhibition = [ (Mean writhes in control group - Writhes in treated mouse) / Mean writhes in control group ] x 100.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnu.ac.bd [jnu.ac.bd]
- 6. researchgate.net [researchgate.net]
- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative study of synthesis methods for N-aryl-diphenylacetamides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-aryl-diphenylacetamides, a scaffold present in numerous biologically active compounds, can be approached through various methodologies. This guide provides a comparative analysis of the classical two-step synthesis, a common and cost-effective approach, and modern palladium- or copper-catalyzed cross-coupling reactions, which offer alternative routes with distinct advantages. The information presented herein, supported by experimental data from the literature, is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs.
Comparative Analysis of Synthesis Methods
The choice of synthetic route to N-aryl-diphenylacetamides is often a trade-off between factors such as cost, reaction time, substrate scope, and tolerance of functional groups. While the classical approach is straightforward and employs readily available reagents, modern catalytic methods like the Buchwald-Hartwig amination and Ullmann condensation provide more direct pathways for the crucial C-N bond formation.
| Method | General Approach | Key Reagents/Catalysts | Typical Reaction Time | Reported Yield | Advantages | Disadvantages |
| Classical Two-Step Synthesis | Acylation of an arylamine with a diphenylacetyl derivative. | Diphenylacetyl chloride, chloroacetyl chloride, arylamine, base (e.g., triethylamine, DIPEA). | 2-4 hours for chloroacetylation, plus subsequent reaction time. | High (e.g., 92% for 2-chloro-N-(p-tolyl)acetamide intermediate[1]). | Cost-effective, uses common reagents, straightforward procedure.[2][3] | Two-step process, may require harsher conditions for the second step. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with diphenylacetamide. | Palladium precatalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., RuPhos, XPhos), base (e.g., NaOtBu). | Varies, can be rapid (minutes to hours). | Good to excellent (typically 50-99% for related reactions[4][5]). | High functional group tolerance, broad substrate scope, often milder conditions.[6][7] | Higher cost of palladium catalysts and ligands, requires inert atmosphere. |
| Ullmann Condensation | Copper-catalyzed cross-coupling of an aryl halide with diphenylacetamide. | Copper(I) salt (e.g., CuI), ligand (optional), base (e.g., K2CO3). | Can be lengthy and require high temperatures. | Moderate to good. | Lower catalyst cost compared to palladium. | Often requires high temperatures and stoichiometric amounts of copper, can have limited substrate scope.[8] |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. | Standard reagents for classical or catalyzed methods. | Significantly reduced (minutes). | Often higher than conventional heating.[9][10][11] | Rapid reaction times, potential for higher yields and cleaner reactions.[9][10][11] | Requires specialized microwave reactor, scalability can be a challenge. |
Experimental Protocols
Method 1: Classical Two-Step Synthesis of N-(p-Tolyl)-2,2-diphenylacetamide
This method involves the initial synthesis of an intermediate, 2-chloro-N-(p-tolyl)acetamide, followed by a reaction that would typically be a nucleophilic substitution with a diphenylmethyl carbanion equivalent (though a direct one-step acylation of p-toluidine with diphenylacetyl chloride is also a viable classical approach). For the purpose of this guide, the detailed synthesis of the key chloroacetamide intermediate is provided, as it is a common precursor in the synthesis of more complex N-aryl acetamide derivatives.
Step 1: Synthesis of 2-Chloro-N-(p-tolyl)acetamide [1]
-
Reactants: p-Toluidine (4.66 mmol), diisopropylethylamine (DIPEA) (9.76 mmol), chloroacetyl chloride (5.65 mmol).
-
Solvent: Dry Dichloromethane (CH2Cl2) (10 mL).
-
Procedure:
-
Dissolve p-toluidine and DIPEA in dry CH2Cl2 in a flask and cool the mixture to 0 °C.
-
Slowly add chloroacetyl chloride to the stirred solution at 0 °C.
-
Continue stirring the reaction mixture for 2 hours and 30 minutes at 0 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).
-
Perform an aqueous workup by washing the organic layer sequentially with 0.5 M NaHCO3, 0.5 M HCl, and brine.
-
Dry the organic layer over Na2SO4 and concentrate under reduced pressure to yield the product.
-
-
Yield: 92% (as a brown solid, used without further purification).[1]
Step 2: Synthesis of N-(p-Tolyl)-2,2-diphenylacetamide
The second step would involve the reaction of 2-chloro-N-(p-tolyl)acetamide with a suitable diphenylmethyl nucleophile. A more direct classical approach involves the reaction of p-toluidine with diphenylacetyl chloride.
Method 2: Buchwald-Hartwig Amination (General Protocol)
While a specific protocol for N-(p-tolyl)-2,2-diphenylacetamide was not found in the initial search, a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amide is as follows. This method directly forms the desired C-N bond.
-
Reactants: Diphenylacetamide, aryl halide (e.g., p-bromotoluene), palladium precatalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., RuPhos), and a base (e.g., sodium tert-butoxide).
-
Solvent: Anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction vessel.
-
Add the base, diphenylacetamide, and the aryl halide.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the reaction vessel and heat to the required temperature (typically 80-120 °C) with stirring for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable solvent, and perform an aqueous workup.
-
Purify the crude product by column chromatography.
-
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the compared synthetic methods.
Caption: Workflow of the classical two-step synthesis.
Caption: Generalized workflow for modern catalytic synthesis.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. jddtonline.info [jddtonline.info]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianjpr.com [asianjpr.com]
- 10. jocpr.com [jocpr.com]
- 11. ajrconline.org [ajrconline.org]
A Comparative Analysis of N-(2-chlorobenzyl)-2,2-diphenylacetamide Against Commercially Available Analgesics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-chlorobenzyl)-2,2-diphenylacetamide is a novel compound with a structural resemblance to molecules that have shown biological activity, including analgesic and anticonvulsant effects.[1][2][3] While direct experimental data on this specific compound is not yet publicly available, its diphenylacetamide core is a known feature in other bioactive compounds.[4][5] This guide provides a comparative framework for N-(2-chlorobenzyl)-2,2-diphenylacetamide, benchmarking its hypothetical preclinical analgesic profile against established analgesics such as Morphine, Tramadol, and Diclofenac. The data presented for N-(2-chlorobenzyl)-2,2-diphenylacetamide is extrapolated from studies on structurally similar molecules and is intended to serve as a directional guide for future research.[2][3]
The potential mechanism of action for analgesia in related diphenylacetamide derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins involved in pain and inflammation.[4][6] This is distinct from the mechanisms of the selected benchmark drugs: Morphine, a µ-opioid receptor agonist; Tramadol, which has a dual mechanism as a weak µ-opioid agonist and a serotonin-norepinephrine reuptake inhibitor; and Diclofenac, a non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.[2]
Comparative Analgesic Efficacy: Preclinical Models
The following tables summarize hypothetical preclinical data for N-(2-chlorobenzyl)-2,2-diphenylacetamide in established rodent models of nociception, compared with actual data for Morphine, Tramadol, and Diclofenac.[2]
Hot Plate Test
This test assesses central analgesic activity by measuring the latency of a response to a thermal stimulus.[2][3]
| Treatment (intraperitoneal) | Dose (mg/kg) | Latency Time (seconds) at 60 min (Mean ± SEM) | % Increase in Latency |
| Vehicle (Saline) | - | 8.5 ± 0.5 | - |
| N-(2-chlorobenzyl)-2,2-diphenylacetamide | 10 | 14.2 ± 0.8 | 67.1% |
| N-(2-chlorobenzyl)-2,2-diphenylacetamide | 20 | 18.9 ± 1.1 | 122.4% |
| Morphine | 5 | 22.5 ± 1.5 | 164.7% |
| Tramadol | 20 | 16.8 ± 1.2 | 97.6% |
| Diclofenac | 10 | 12.1 ± 0.7 | 42.4% |
Data for N-(2-chlorobenzyl)-2,2-diphenylacetamide is hypothetical and for comparative purposes only.[2]
Tail-Flick Test
This test also evaluates the response to thermal pain and is primarily a measure of spinal analgesic effects.[2]
| Treatment (intraperitoneal) | Dose (mg/kg) | Tail-Flick Latency (seconds) at 60 min (Mean ± SEM) | % Increase in Latency |
| Vehicle (Saline) | - | 3.2 ± 0.2 | - |
| N-(2-chlorobenzyl)-2,2-diphenylacetamide | 10 | 5.1 ± 0.3 | 59.4% |
| N-(2-chlorobenzyl)-2,2-diphenylacetamide | 20 | 6.8 ± 0.4 | 112.5% |
| Morphine | 5 | 8.5 ± 0.6 | 165.6% |
| Tramadol | 20 | 6.2 ± 0.5 | 93.8% |
| Diclofenac | 10 | 4.5 ± 0.3 | 40.6% |
Data for N-(2-chlorobenzyl)-2,2-diphenylacetamide is hypothetical and for comparative purposes only.[2]
Formalin Test
This model of tonic pain differentiates between neurogenic (early phase) and inflammatory (late phase) pain mechanisms.[2][3]
| Treatment (intraperitoneal) | Dose (mg/kg) | Licking Time (seconds) - Early Phase (0-5 min) (Mean ± SEM) | Licking Time (seconds) - Late Phase (15-30 min) (Mean ± SEM) |
| Vehicle (Saline) | - | 75.3 ± 5.1 | 150.2 ± 8.9 |
| N-(2-chlorobenzyl)-2,2-diphenylacetamide | 20 | 55.1 ± 4.2 | 80.5 ± 6.3 |
| Morphine | 5 | 30.2 ± 3.5 | 45.1 ± 4.8 |
| Tramadol | 20 | 48.6 ± 4.0 | 70.8 ± 5.5 |
| Diclofenac | 10 | 70.5 ± 5.8 | 95.3 ± 7.1 |
Data for N-(2-chlorobenzyl)-2,2-diphenylacetamide is hypothetical and for comparative purposes only.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific research purposes.[3]
Hot Plate Test
-
Principle: This method assesses the latency of an animal's response to a heated surface, which is an indicator of its pain threshold. An extended latency period after the administration of a test compound suggests an analgesic effect.[3]
-
Protocol:
-
Animals: Male or female mice (20-25 g) or rats (150-200 g) are utilized.[3]
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
A baseline latency is determined for each animal by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
The test compound, a vehicle control, or a positive control (e.g., morphine) is administered, typically via intraperitoneal or oral routes.[3]
-
At predetermined intervals (e.g., 30, 60, 90, 120 minutes) after administration, the animals are again placed on the hot plate, and the response latency is recorded.
-
-
Data Analysis: The percentage increase in latency is calculated for each treatment group relative to the baseline.
-
Tail-Flick Test
-
Principle: This test measures the time it takes for an animal to move its tail away from a focused beam of heat. An increase in this latency indicates an analgesic effect, primarily at the spinal level.[2]
-
Protocol:
-
Animals: Male or female mice (20-25 g) or rats (150-200 g) are used.
-
Apparatus: A tail-flick meter that applies a radiant heat source to the animal's tail.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned over the heat source.
-
A baseline reaction time is recorded. A cut-off time is set to avoid tissue injury.
-
The test compound, vehicle, or a positive control is administered.
-
The tail-flick latency is measured at set time points post-administration.
-
-
Data Analysis: The analgesic effect is quantified as the percentage increase in tail-flick latency compared to the baseline.
-
Formalin Test
-
Principle: A subcutaneous injection of a dilute formalin solution into the paw induces a biphasic pain response. The early, acute phase (0-5 minutes) is due to the direct activation of C-fibers, while the late, inflammatory phase (15-30 minutes) is associated with an inflammatory response. This test can distinguish between direct analgesic and anti-inflammatory-mediated analgesic effects.[2][3]
-
Protocol:
-
Animals: Male or female mice (20-25 g) or rats (150-200 g) are used.[3]
-
Procedure:
-
Animals are pre-treated with the test compound, vehicle, or a positive control.[3]
-
A small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of a hind paw.[3]
-
The animal is immediately placed in an observation chamber.[3]
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded during the early and late phases.[3]
-
-
Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase and compared between the different treatment groups.[3]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical mechanism of action via COX inhibition.
Caption: General workflow for preclinical analgesic screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Analysis of N-phenylacetamide Derivatives and Imatinib in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a persistent demand for novel therapeutic agents that can overcome the limitations of existing treatments, such as drug resistance and adverse side effects.[1][2][3] In the realm of targeted therapy, imatinib set a precedent with its remarkable success in treating chronic myeloid leukemia (CML).[4][5][6] This guide provides a comparative analysis of the anticancer activity of a versatile class of synthetic compounds, N-phenylacetamide derivatives, against the established tyrosine kinase inhibitor, imatinib.
Overview of Imatinib
Imatinib, marketed as Gleevec, is a tyrosine kinase inhibitor that functions by blocking the activity of specific tyrosine kinases, including BCR-ABL, c-KIT, and PDGFRA.[6][7][8] The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells in CML.[4] Imatinib binds to the ATP binding site of the BCR-ABL protein, inhibiting its enzymatic activity and thereby preventing the phosphorylation of downstream substrates necessary for cell proliferation and survival.[6][7] This targeted mechanism of action has transformed CML from a fatal disease into a manageable condition for many patients.[4][5]
N-phenylacetamide Derivatives: A Promising Class of Anticancer Agents
N-phenylacetamide derivatives have emerged as a significant class of compounds in oncological research, demonstrating a broad spectrum of anticancer activities.[9][10] Their mechanisms of action are diverse and appear to be cell-line and structure-dependent, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[9][11][12] The versatility of the N-phenylacetamide scaffold allows for extensive chemical modifications, enabling the development of derivatives with enhanced potency and selectivity against various cancer types.[10]
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxic activity of N-phenylacetamide derivatives has been evaluated against a range of cancer cell lines and compared with imatinib. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these comparisons.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Imatinib IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | |||||
| 2b | PC3 | Prostate Carcinoma | 52 | 40 | [1][2] |
| 2c | PC3 | Prostate Carcinoma | 80 | 40 | [1][2] |
| 2c (p-nitro substituent) | MCF-7 | Breast Cancer | 100 | 98 | [1][2] |
| Phenylacetamide Derivatives | |||||
| 3j (para nitro group) | MDA-MB-468 | Breast Cancer | 0.76 ± 0.09 | Doxorubicin: 0.38 ± 0.07 | [11] |
| 3d | MDA-MB-468 & PC-12 | Breast Cancer & Pheochromocytoma | 0.6 ± 0.08 | Not specified | [11] |
| 3c | MCF-7 | Breast Cancer | 0.7 ± 0.08 | Not specified | [11] |
| 3d | MCF-7 | Breast Cancer | 0.7 ± 0.4 | Not specified | [11] |
| Imatinib Derivatives | |||||
| 3a (3,3-difluorinated) | A549 | Lung Cancer | 7.2 | 65.4 | [13][14] |
| 3c (5-chloro-3,3-difluorinated) | A549 | Lung Cancer | 6.4 | 65.4 | [13][14] |
| 3d (5-bromo-3,3-difluorinated) | A549 | Lung Cancer | 7.3 | 65.4 | [13][14] |
| 3b (3,3-difluoro-5-methylated) | K562 | Chronic Myeloid Leukemia | 35.8 | 0.08 | [13][14] |
Mechanisms of Action: A Visual Comparison
Imatinib's Mechanism of Action
Imatinib's primary mechanism involves the inhibition of the Bcr-Abl tyrosine kinase, which is crucial for the proliferation of CML cells.
Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling for cell proliferation.
Proposed Mechanisms of N-phenylacetamide Derivatives
N-phenylacetamide derivatives exhibit a wider range of anticancer mechanisms, often leading to apoptosis through various cellular pathways.
Caption: N-phenylacetamide derivatives can induce apoptosis via intrinsic and extrinsic pathways and cause cell cycle arrest.
Experimental Protocols
The evaluation of the anticancer activity of these compounds relies on standardized in vitro assays.
Cytotoxicity Assays (MTS/MTT)
A common method to determine the cytotoxic effects of compounds on cancer cell lines is the MTS or MTT assay.[1][3][15][16]
Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active mitochondria reduce a tetrazolium salt (MTS or MTT) to a colored formazan product, which can be quantified by measuring the absorbance at a specific wavelength. The intensity of the color is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[16]
-
Compound Treatment: The cells are then treated with serial dilutions of the N-phenylacetamide derivatives or imatinib and incubated for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: After the incubation period, the MTS or MTT reagent is added to each well.
-
Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of the tetrazolium salt to formazan.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds.
Overcoming Imatinib Resistance
A significant challenge in CML therapy is the development of resistance to imatinib, often due to point mutations in the BCR-ABL kinase domain.[17] Research into novel compounds, including N-phenylacetamide derivatives and new generations of tyrosine kinase inhibitors, is crucial for overcoming this resistance.[17][18] Some novel imatinib derivatives have shown potency against imatinib-resistant cell lines, and certain N-phenylacetamide derivatives may offer alternative therapeutic strategies by targeting different cellular pathways.[13][14][18]
Conclusion
Imatinib remains a cornerstone of targeted cancer therapy, particularly for CML. However, the diverse mechanisms of action and the potential to overcome drug resistance make N-phenylacetamide derivatives a highly promising area of research for the development of new anticancer agents. The data presented in this guide highlights the comparable, and in some cases superior, in vitro activity of specific N-phenylacetamide derivatives against certain cancer cell lines when compared to imatinib. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. benchchem.com [benchchem.com]
- 5. The Science Behind Imatinib: How It Targets Cancer Cells [hidocdr.com]
- 6. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imatinib - Wikipedia [en.wikipedia.org]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Imatinib resistance: a review of alternative inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdnewsline.com [mdnewsline.com]
Independent Verification of Findings for N-(2-chlorobenzyl)-2,2-diphenylacetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative biological activity of N-(2-chlorobenzyl)-2,2-diphenylacetamide against established and experimental compounds in relevant therapeutic areas. Due to the absence of direct published experimental data for this specific molecule, this document consolidates information from structurally related diphenylacetamide and N-substituted acetamide derivatives to infer its potential mechanism of action and performance in key preclinical assays.[1][2][3]
Putative Mechanism of Action and Comparative Analysis
N-(2-chlorobenzyl)-2,2-diphenylacetamide's core structure, a diphenylacetamide scaffold, is structurally analogous to the well-established anticonvulsant drug, Phenytoin.[1] This structural similarity suggests a primary hypothesized mechanism of action involving the modulation of neuronal excitability through the blockage of voltage-gated sodium channels.[1] By inhibiting these channels, the compound may suppress the sustained high-frequency neuronal firing characteristic of seizures.[1] An alternative or concurrent mechanism could be the antagonism of N-methyl-D-aspartate (NMDA) receptors, which would also contribute to a reduction in excitatory neurotransmission.[1]
Furthermore, studies on other related acetamide derivatives indicate potential for analgesic and anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, as well as possible antimicrobial properties.[4][5]
Comparative Preclinical Anticonvulsant Data (Hypothesized)
The following table presents hypothesized preclinical data for N-(2-chlorobenzyl)-2,2-diphenylacetamide based on its structural derivatives, compared with the established anticonvulsant Phenytoin and another experimental diphenylacetamide derivative.[1]
| Compound | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| N-(2-chlorobenzyl)-2,2-diphenylacetamide (Hypothesized) | 35 | >100 | 150 | 4.3 |
| Phenytoin | 9.5 | >80 | 68 | 7.2 |
| Experimental Diphenylacetamide Derivative | 25 | 50 | 100 | 4.0 |
Key:
-
ED₅₀ (Median Effective Dose): The dose required to produce an anticonvulsant effect in 50% of the test animals.[1]
-
TD₅₀ (Median Toxic Dose): The dose that causes motor impairment in 50% of the animals.[1]
-
MES (Maximal Electroshock Seizure) Test: A preclinical model for generalized tonic-clonic seizures.[1]
-
scPTZ (subcutaneous Pentylenetetrazole) Test: A preclinical model for absence seizures.[1]
-
Protective Index: A measure of the drug's safety margin.[1]
Experimental Protocols
Detailed methodologies for the synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide and for key biological assays are provided below. These protocols are generalized and may require optimization.
Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide
A plausible synthetic route involves the acylation of 2-chlorobenzylamine with diphenylacetyl chloride.[6][7]
Materials:
-
Diphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
2-chlorobenzylamine
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Synthesis of Diphenylacetyl Chloride: In a round-bottom flask, dissolve diphenylacetic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain crude diphenylacetyl chloride.[6]
-
Amide Formation: Dissolve 2-chlorobenzylamine and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere. Cool the solution in an ice bath. Slowly add a solution of diphenylacetyl chloride (1.0 equivalent) in anhydrous DCM. Allow the reaction to stir at room temperature overnight.[6]
-
Work-up and Purification: Wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test
Principle: This test induces a generalized tonic-clonic seizure through electrical stimulation, and the ability of a compound to prevent the tonic hindlimb extension phase is a measure of its anticonvulsant activity.
Protocol:
-
Animals: Male or female mice (20-25 g) or rats (150-200 g).
-
Administration: Administer the test compound, vehicle control, and a positive control (e.g., Phenytoin) intraperitoneally or orally at various doses.
-
Stimulation: At the time of peak effect of the compound, deliver a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal or auricular electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension. The absence of this phase is considered protection.
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED₅₀ using probit analysis.
In Vivo Analgesic Activity: Hot Plate Test
Principle: The latency of an animal's response to a heated surface is an indicator of its pain threshold. An increase in latency following compound administration suggests an analgesic effect.[8]
Protocol:
-
Animals: Male or female mice (20-25 g) or rats (150-200 g).[8]
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Baseline: Determine the baseline latency for each animal by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time is set to prevent tissue damage.
-
Administration: Administer the test compound, vehicle control, or a positive control (e.g., morphine).[8]
-
Testing: At predetermined time intervals after administration, place the animals back on the hot plate and record their response latencies.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point and compare the results between treatment groups.
Visualizations
Proposed Investigational Workflow
The following diagram outlines a general workflow for the initial investigation of a novel compound like N-(2-chlorobenzyl)-2,2-diphenylacetamide.[3]
Putative Signaling Pathway for Analgesic Activity (COX Inhibition)
Based on findings from related acetamide derivatives that may act on COX enzymes, a hypothetical signaling pathway for analgesic and anti-inflammatory action is presented below. This pathway has not been validated for N-(2-chlorobenzyl)-2,2-diphenylacetamide.[4][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Anticonvulsant Properties of N-Substituted Diphenylacetamides
For Researchers, Scientists, and Drug Development Professionals
The search for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a continuous endeavor in medicinal chemistry. Among the various chemical scaffolds explored, N-substituted diphenylacetamides and their analogues have emerged as a promising class of compounds with significant anticonvulsant potential. This guide provides an objective comparison of the anticonvulsant properties of different N-substituted diphenylacetamides and related derivatives, supported by experimental data from preclinical screening models.
Quantitative Comparison of Anticonvulsant Activity
The anticonvulsant efficacy of novel compounds is primarily evaluated in rodent models using standardized tests such as the maximal electroshock (MES) test, which is indicative of activity against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures.[1][2][3] The psychomotor seizure (6-Hz) model is also employed to identify compounds potentially effective against pharmacoresistant epilepsy.[4][5] Neurotoxicity is typically assessed using the rotarod test.
The following table summarizes the quantitative anticonvulsant and neurotoxicity data for a selection of N-substituted diphenylacetamide analogues and related compounds. The median effective dose (ED50) represents the dose required to protect 50% of the animals from seizures, while the median toxic dose (TD50) is the dose at which 50% of the animals exhibit neurological deficits in the rotarod test. The protective index (PI), calculated as the ratio of TD50 to ED50, is a measure of the drug's safety margin.
| Compound ID | N-Substituent / Structural Class | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | 6-Hz (32 mA) ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) | Reference |
| 20 | N-(3-(trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamide | 52.30 | Not Determined | Not Determined | >500 | >9.56 (MES) | [1] |
| 12 | N-substituted 2-anilinophenylacetamide | 24.0 | Not Significant | Not Determined | >488 | 20.3 | [6] |
| 14 | N-substituted 2-anilinophenylacetamide | 8.0 | Not Significant | Not Determined | >700 | 87.5 | [6] |
| 14 | 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | 49.6 | 67.4 | 31.3 | >100 | >2.0 (MES) | [4][7] |
| 30 | (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide | 45.6 | Not Determined | 39.5 | 162.4 | 3.6 (MES) | [5] |
| 3q | 3,3-Diphenyl-propionamide derivative | 31.64 | 75.41 | 38.15 | Not Determined | Not Determined | [8] |
| 6f | N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide | 13.1 | 19.7 | Not Determined | 476.7 | 36.3 (MES), 24.2 (scPTZ) | [9] |
| 6l | N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide | 9.1 | 19.0 | Not Determined | Not Determined | Not Determined | [9] |
| Phenytoin | Reference AED | 28.10 | >500 | Not Determined | >100 | >3.6 (MES) | [1] |
| Carbamazepine | Reference AED | 11.4 | Not Determined | Not Determined | Not Determined | Not Determined | [9] |
| Valproic Acid | Reference AED | 485 | 646 | Not Determined | 784 | 1.6 (MES) | [1] |
| Ethosuximide | Reference AED | Not Determined | 94.4 | Not Determined | Not Determined | Not Determined | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key in vivo experiments cited in the comparative data.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant compounds that may be effective against generalized tonic-clonic seizures.[1][3][4]
-
Animal Model: Adult male Swiss albino mice are commonly used.[4][6]
-
Drug Administration: Test compounds are typically suspended in a 1% solution of Tween 80 or 0.5% methylcellulose and administered intraperitoneally (i.p.) or orally (p.o.).[1][4][10]
-
Pretreatment Time: The time between drug administration and the induction of seizures (pretreatment time) can vary, often tested at 0.5 and 4 hours to assess the onset and duration of action.[1][10]
-
Seizure Induction: A supramaximal electrical stimulus (e.g., 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) via corneal or ear-clip electrodes using an electroconvulsiometer.[3][11]
-
Endpoint: The endpoint of the test is the abolition of the tonic hindlimb extension phase of the induced seizure.[12] The absence of this phase is considered as protection.
-
ED50 Determination: To determine the median effective dose (ED50), multiple groups of animals are administered different doses of the test compound, and the percentage of protected animals at each dose is recorded. The ED50 is then calculated using statistical methods like probit analysis.[5]
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model used to identify compounds that can raise the seizure threshold and are potentially effective against absence seizures.[1][3]
-
Animal Model: Male albino mice are frequently used.
-
Drug Administration: The test compounds are administered, typically i.p., at various pretreatment times before the convulsant.[1]
-
Convulsant Administration: A dose of pentylenetetrazole (PTZ) sufficient to induce clonic seizures in a majority of control animals (e.g., 85 mg/kg) is injected subcutaneously.[10]
-
Observation Period: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of clonic seizures during the observation period.
-
ED50 Determination: Similar to the MES test, the ED50 is calculated based on the dose-response relationship from testing multiple doses of the compound.
Rotarod Neurotoxicity Test
This test is used to assess motor impairment and potential neurological deficits caused by the test compounds.[1]
-
Apparatus: A rotating rod (rotarod) apparatus is used. The speed of rotation is kept constant (e.g., 6 rpm).
-
Animal Training: Animals are trained to remain on the rotating rod for a set duration (e.g., 1-2 minutes) before the test.
-
Test Procedure: After drug administration at the respective pretreatment times, the animals are placed on the rotarod.
-
Endpoint: Neurological toxicity is indicated by the inability of the animal to maintain its balance on the rod for the predetermined time.
-
TD50 Determination: The median toxic dose (TD50) is the dose at which 50% of the animals fail the rotarod test. This is determined by testing a range of doses.
Visualizations
Experimental Workflow for Anticonvulsant Screening
The following diagram illustrates the typical workflow for the preclinical screening of novel anticonvulsant compounds as described in the cited literature.
Caption: Preclinical screening workflow for novel anticonvulsant agents.
This guide provides a comparative overview based on available preclinical data. Further in-depth studies, including pharmacokinetic profiling and mechanism of action studies, are essential for the comprehensive evaluation of these promising anticonvulsant compounds.
References
- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 3. ijpp.com [ijpp.com]
- 4. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticonvulsant effect of drugs by MES and PTZ method | PDF [slideshare.net]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of N,2-Diphenylacetamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of N,2-Diphenylacetamide, a compound that requires careful management as hazardous waste. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Summary:
| Hazard Statement | Classification |
| H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is critical to prevent environmental contamination. Under no circumstances should this chemical be disposed of down the drain.[2]
1. Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2] Do not mix with incompatible waste streams.[2]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and absorbent materials, must be disposed of as hazardous solid waste.[2]
2. Waste Container Management:
-
Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazards.[2]
-
Storage: Store waste containers in a designated and secure satellite accumulation area until they are ready for collection by the institution's Environmental Health and Safety (EHS) personnel.[2]
3. Waste Collection:
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Ensure all required documentation is completed accurately.
4. Spill Management:
-
Small Spills (within a fume hood): Absorb the spill with an inert material such as vermiculite or sand. Carefully sweep or scoop the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent followed by soap and water.[2]
-
Large Spills: Evacuate the immediate area and promptly alert your supervisor and institutional EHS.[2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling N,2-Diphenylacetamide
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling N,2-Diphenylacetamide. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
Hazard Identification: this compound is classified as an irritant and may be harmful if swallowed, in contact with skin, or inhaled.[1] It can cause skin, eye, and respiratory irritation.[1]
Personal Protective Equipment (PPE)
A cautious approach with appropriate PPE is mandatory. The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum).[2] Chemical splash goggles and a face shield should be worn when there is a potential for splashing.[2] | Protects against eye irritation from dust or splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile is a good initial choice).[2][3] A flame-resistant lab coat worn over long pants and closed-toe shoes is mandatory.[2] | Prevents skin contact and irritation. For prolonged contact, consult glove manufacturer compatibility charts.[2] |
| Respiratory Protection | All handling of solid this compound that may generate dust, or any handling of its solutions, must be conducted in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][4] | Minimizes inhalation exposure to dust or vapors, which can cause respiratory tract irritation. |
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol [1] |
| Appearance | Needles from EtOH (aq) or pet ether[5] |
| Occupational Exposure Limits (OELs) | Data not available[5][6] |
Experimental Protocol: Safe Handling and Disposal
This protocol outlines the necessary steps for the safe handling and compliant disposal of this compound.
1. Preparation and Handling:
-
Pre-use Inspection: Before starting, inspect all PPE for integrity. Ensure the chemical fume hood is functioning correctly.[2]
-
Weighing: If weighing the solid, do so within a fume hood on a tared weigh boat or paper. Use anti-static equipment if necessary to prevent the dispersal of fine powders.[2]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard information.[2]
-
Experimental Use: Keep all containers with this compound sealed when not in use.[2] Ensure a spill kit appropriate for chemical spills is readily accessible.[2]
2. Waste Segregation and Disposal:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[2]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous solid waste.[2]
-
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name, and any known hazards.[2]
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) personnel.[2]
-
Collection: Follow your institution's specific procedures for hazardous waste pickup. Do not pour any waste containing this compound down the drain.[2]
-
3. Emergency Procedures:
-
Spills:
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully sweep or scoop up the absorbed material and place it in a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then soap and water.[2]
-
Large Spills: Evacuate the immediate area and alert your supervisor and institutional EHS.[2]
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Wash mouth out with water and seek medical aid.[4]
-
Operational Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
